molecular formula C22H29NO3 B1246370 R-96544

R-96544

Número de catálogo: B1246370
Peso molecular: 355.5 g/mol
Clave InChI: AFZLABYDOCWQBQ-WOJBJXKFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol is a stilbenoid.

Propiedades

Fórmula molecular

C22H29NO3

Peso molecular

355.5 g/mol

Nombre IUPAC

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1

Clave InChI

AFZLABYDOCWQBQ-WOJBJXKFSA-N

SMILES

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O

SMILES isomérico

CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O

SMILES canónico

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-96544, the active metabolite of the prodrug R-102444, is a potent, competitive, and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][[“]] Its mechanism of action is centered on its high-affinity binding to 5-HT2A receptors, thereby inhibiting the downstream signaling cascades typically initiated by serotonin (5-hydroxytryptamine, 5-HT). This antagonism has been demonstrated to effectively block 5-HT-mediated physiological responses, most notably platelet aggregation and vascular smooth muscle contraction.[1] Preclinical studies have also elucidated its potential therapeutic effects in mitigating the progression of both acute and chronic pancreatitis.[3] This document provides a comprehensive overview of the molecular pharmacology of this compound, including its binding profile, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism of action of this compound is its direct competition with serotonin for the binding site on the 5-HT2A receptor, a G-protein coupled receptor (GPCR) of the Gq/G11 class.[1][4] In its active state, the 5-HT2A receptor initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium concentrations and activating protein kinase C (PKC), respectively, culminating in various cellular responses.

This compound binds to the 5-HT2A receptor with high affinity but does not activate it. Instead, it occupies the binding site, preventing serotonin from binding and triggering the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This competitive antagonism has been confirmed through Schild plot analysis, which yielded a pA2 value of 10.4 with a slope close to unity (1.04), indicative of a competitive interaction.[1]

Signaling Pathway Blockade

The diagram below illustrates the canonical 5-HT2A receptor signaling pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag serotonin Serotonin (5-HT) serotonin->receptor Activates r96544 This compound r96544->receptor Blocks ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Cellular Responses (e.g., Platelet Aggregation, Vasoconstriction) ca2->response pkc->response

Figure 1: this compound Mechanism of Action at the 5-HT2A Receptor.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The data clearly demonstrates a high affinity for the 5-HT2A receptor with significantly lower affinity for other receptor types.

Receptor Binding and Antagonist Potency
ParameterValueReceptor/SystemSpeciesReference
Ki 1.6 nM5-HT2A-[5]
pA2 10.45-HT2A (functional antagonism)Rat (caudal artery)[1]
Receptor Selectivity Profile (IC50 Values)
Receptor TargetIC50 (nM)Reference
5-HT2 2.2[5]
α1-Adrenergic 310[5]
D2 Dopamine 2400[5]
5-HT1 3700[5]
5-HT3 >5000[5]
β-Adrenergic >5000[5]

Preclinical Efficacy

The antagonist activity of this compound at the 5-HT2A receptor translates into measurable physiological effects both in vitro and in vivo.

In Vitro Effects
  • Inhibition of Platelet Aggregation: this compound demonstrates a concentration-dependent inhibition of platelet aggregation induced by serotonin alone or in combination with ADP. This effect has been observed in platelets from humans, monkeys, cats, rabbits, rats, and mice.[1]

  • Inhibition of Smooth Muscle Contraction: The compound effectively inhibits 5-HT2A receptor-mediated contraction of guinea pig trachea.[1]

  • Receptor Specificity: this compound does not inhibit 5-HT3 receptor-mediated contraction of guinea pig ileum or 5-HT2B receptor-mediated contraction of the rat fundus preparation, confirming its selectivity for the 5-HT2A subtype.[1]

In Vivo and Ex Vivo Effects
  • Antiplatelet Activity: Intravenous administration of this compound to rabbits leads to a significant inhibition of ex vivo platelet aggregation.[1] Furthermore, oral administration of its prodrug, R-102444, to rats also results in significant inhibition of ex vivo platelet aggregation, demonstrating its bioavailability and conversion to the active form.[1]

  • Antihypertensive Activity: In anesthetized spontaneously hypertensive rats, intravenous this compound attenuates the pressor (blood pressure raising) responses evoked by 5-HT.[1] It does not affect pressor responses induced by the α1-adrenergic agonist phenylephrine (B352888) or by angiotensin II, further highlighting its specific mechanism of action.[1]

  • Effects on Pancreatitis: In experimental models of acute pancreatitis, this compound and its prodrug R-102444 reduced serum amylase and lipase (B570770) activities and attenuated pancreatic necrosis, inflammation, and vacuolization.[3] In a model of chronic pancreatitis, R-102444 suppressed pancreatic atrophy.[3]

Experimental Protocols

The following sections outline the methodologies employed in the key experiments that characterized the mechanism of action of this compound.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

G prep Prepare cat platelet membranes (Source of 5-HT2A receptors) incubate Incubate membranes with radioligand ([3H]ketanserin) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to calculate IC50 and Ki values quantify->analyze

Figure 2: Workflow for Radioligand Binding Assay.
  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Protocol Summary:

    • Membrane Preparation: Platelet membranes from cats were prepared as the source of 5-HT2A receptors.[1]

    • Incubation: Membranes were incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist, [3H]ketanserin, in the presence of various concentrations of the test compound, this compound.

    • Separation: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.

    • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound [3H]ketanserin, was measured using a liquid scintillation counter.

    • Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue (Rat Caudal Artery) Contraction Assay

This functional assay measures the ability of an antagonist to inhibit the physiological response to an agonist.

G prep Isolate rat caudal artery and mount in organ bath equilibrate Equilibrate tissue under stable tension prep->equilibrate crc_control Generate cumulative concentration-response curve (CRC) for Serotonin (5-HT) equilibrate->crc_control incubate Incubate tissue with a fixed concentration of this compound crc_control->incubate crc_test Re-generate 5-HT CRC in the presence of this compound incubate->crc_test analyze Analyze parallel shift in CRC (Schild Plot) to determine pA2 value crc_test->analyze

Figure 3: Workflow for Isolated Tissue Functional Assay.
  • Objective: To characterize the nature of antagonism (competitive vs. non-competitive) and determine the functional antagonist potency (pA2).

  • Protocol Summary:

    • Tissue Preparation: The caudal artery was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

    • Contraction Measurement: The tissue was connected to an isometric force transducer to measure changes in tension (contraction).

    • Control Curve: A cumulative concentration-response curve to serotonin was generated to establish the baseline contractile response.

    • Antagonist Incubation: The tissue was washed and then incubated with a fixed concentration of this compound for a set period.

    • Test Curve: The serotonin concentration-response curve was repeated in the presence of this compound.

    • Analysis: This process was repeated with several different concentrations of this compound. The parallel rightward shift in the concentration-response curves was analyzed using a Schild plot to calculate the pA2 value. A slope near 1.0 confirmed competitive antagonism.[1]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT2A receptor. Its mechanism of action, centered on the blockade of serotonin-induced Gq/G11 protein signaling, has been robustly demonstrated through comprehensive in vitro and in vivo pharmacological studies. The quantitative data from binding and functional assays confirm its high affinity and selectivity. These properties underpin its observed efficacy in inhibiting key physiological processes such as platelet aggregation and vasoconstriction, and suggest its potential utility in pathological conditions where 5-HT2A receptor activity is implicated, such as pancreatitis. This technical guide provides the foundational data and experimental context for professionals engaged in further research or development involving this compound or other 5-HT2A receptor modulators.

References

R-96544: A Potent and Selective 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

R-96544, the active metabolite of the prodrug R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Pharmacological Profile of this compound

This compound distinguishes itself through its high affinity and selectivity for the 5-HT2A receptor. This specificity is crucial for minimizing off-target effects and achieving a desirable therapeutic window. The quantitative pharmacological data for this compound are summarized in the tables below.

Binding Affinity and Selectivity

This compound demonstrates nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin (B10506) receptor subtypes and other neurotransmitter receptors. This selectivity profile suggests a targeted mechanism of action.

Receptor SubtypeBinding Affinity (Ki)Reference
5-HT2A 1.6 nM [1]
α1-adrenergic310 nM[1]
D2 dopamine2400 nM[1]
5-HT13700 nM[1]
5-HT3> 5000 nM[1]
β-adrenergic> 5000 nM[1]
Functional Antagonist Potency

The antagonist potency of this compound has been determined in functional assays, most notably through its ability to competitively inhibit serotonin-induced contractions in isolated vascular tissue. The pA2 value, a measure of competitive antagonist potency, further underscores its high potency.

AssayParameterValueReference
Rat Caudal Artery ContractionpA210.4[2]

Mechanism of Action: 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[3] Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, platelet aggregation, and neuronal excitation.[5][6]

This compound, as a competitive antagonist, binds to the 5-HT2A receptor at the same site as serotonin but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of 5-HT2A receptor-mediated signaling is the basis for its pharmacological effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Binds & Activates R96544 This compound R96544->5HT2A_R Binds & Blocks

Figure 1: 5-HT2A Receptor Gq Signaling Pathway and this compound Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 5-HT2A receptor antagonists like this compound.

5-HT2A Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the 5-HT2A receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

  • In a 96-well plate, incubate the prepared membranes with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound).

  • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • The reaction is typically incubated for 60 minutes at room temperature.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat cortex) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc IC₅₀ Determination Scintillation->IC50_Calc Ki_Calc Kᵢ Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: Experimental Workflow for a 5-HT2A Radioligand Binding Assay.
Serotonin-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by serotonin.

1. Platelet-Rich Plasma (PRP) Preparation:

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • The blood is centrifuged at a low speed to separate the PRP (supernatant) from red and white blood cells.

2. Aggregation Measurement:

  • Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP sample as platelets aggregate.

  • A baseline light transmission is established with PRP.

  • The test compound (this compound) or vehicle is pre-incubated with the PRP.

  • Aggregation is initiated by adding a sub-maximal concentration of serotonin, often in combination with another weak agonist like ADP to potentiate the response.

  • The change in light transmission is recorded over time, and the maximum aggregation is determined.

3. Data Analysis:

  • The inhibitory effect of the test compound is expressed as a percentage of the control aggregation (vehicle-treated).

  • An IC50 value (the concentration of the compound that inhibits 50% of the serotonin-induced aggregation) can be determined by testing a range of compound concentrations.

Rat Caudal Artery Contraction Assay and Schild Analysis

This ex vivo assay is used to determine the potency and mechanism of antagonism (competitive vs. non-competitive) of a compound on vascular smooth muscle contraction.

1. Tissue Preparation:

  • The ventral caudal artery is dissected from a rat and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

  • The artery is cut into rings, and the endothelium may be removed by gentle rubbing.

  • The arterial rings are mounted in an organ bath containing the physiological salt solution and connected to an isometric force transducer to record changes in tension.

2. Contraction Measurement and Schild Analysis:

  • After an equilibration period, a cumulative concentration-response curve to serotonin is generated to establish a control response.

  • The tissues are then washed and incubated with a fixed concentration of the antagonist (this compound) for a set period.

  • A second cumulative concentration-response curve to serotonin is then generated in the presence of the antagonist.

  • This process is repeated with several different concentrations of the antagonist.

3. Data Analysis:

  • The concentration-response curves for serotonin in the presence of the antagonist should show a parallel rightward shift if the antagonism is competitive.

  • The dose ratio (the ratio of the EC50 of serotonin in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

  • For a competitive antagonist, the slope of the Schild plot should be close to 1.0. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Pharmacological Effects and Therapeutic Potential

The potent and selective 5-HT2A receptor antagonism of this compound translates into distinct pharmacological effects observed in both in vitro and in vivo models. These effects highlight its potential therapeutic applications.

  • Anti-platelet Aggregation: this compound effectively inhibits serotonin-induced platelet aggregation.[2] This suggests a potential role in the treatment or prevention of thrombotic disorders where serotonin plays a pro-thrombotic role.

  • Vasodilation: By blocking serotonin-induced vasoconstriction, this compound can lead to vasodilation. This effect has been demonstrated by the attenuation of pressor responses to 5-HT in vivo.[2] This property could be beneficial in conditions characterized by excessive vasoconstriction.

  • Potential in Pancreatitis: Preclinical studies have shown that this compound and its prodrug R-102444 can inhibit the progression of experimental acute and chronic pancreatitis, suggesting an involvement of 5-HT2A receptors in the pathophysiology of this disease.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_invitro In Vitro / Ex Vivo Effects cluster_invivo In Vivo Effects cluster_potential Therapeutic Potential R96544 This compound Antagonism Potent & Selective 5-HT2A Receptor Antagonism R96544->Antagonism Platelet_Inhibition Inhibition of Serotonin-Induced Platelet Aggregation Antagonism->Platelet_Inhibition Vascular_Relaxation Blockade of Serotonin-Induced Vascular Contraction Antagonism->Vascular_Relaxation Pancreatitis_Inhibition Inhibition of Experimental Pancreatitis Progression Antagonism->Pancreatitis_Inhibition Pressor_Attenuation Attenuation of Pressor Responses to 5-HT Platelet_Inhibition->Pressor_Attenuation Vascular_Relaxation->Pressor_Attenuation Thrombotic_Disorders Thrombotic Disorders Pressor_Attenuation->Thrombotic_Disorders Vascular_Diseases Vascular Diseases Pressor_Attenuation->Vascular_Diseases Pancreatitis Pancreatitis Pancreatitis_Inhibition->Pancreatitis

Figure 3: Logical Flow from Mechanism to Potential Therapeutic Applications of this compound.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its distinct pharmacological profile, elucidated through a range of in vitro and in vivo studies, demonstrates clear potential for therapeutic development in cardiovascular and other diseases where 5-HT2A receptor signaling is implicated. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into its therapeutic applications.

References

R-96544: A Technical Overview of a Potent and Selective 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of R-96544, the active metabolite of the novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, R-102444. This compound has demonstrated potent, competitive, and selective antagonism of the 5-HT2A receptor, suggesting its potential therapeutic utility in conditions where serotonin-induced platelet aggregation and other 5-HT2A-mediated effects are implicated.

Core Pharmacology and Mechanism of Action

R-102444 is a prodrug that undergoes metabolism to its active form, this compound ((2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride).[1] While R-102444 is inactive in in vitro assays, its oral administration leads to significant in vivo effects due to its conversion to this compound.[1]

This compound exerts its pharmacological effects by competitively binding to 5-HT2A receptors. This is evidenced by its ability to cause a parallel rightward shift in the concentration-response curves for serotonin (B10506) in isolated rat caudal artery preparations, with a pA2 value of 10.4 and a slope near unity (1.04).[1] This high pA2 value indicates a very high affinity of the antagonist for the receptor. The compound shows marked selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (5-HT1, 5-HT3, 5-HT2B), as well as α1-adrenergic, D2 dopamine, and β-adrenergic receptors.[1][2]

The primary downstream effect of this compound's antagonism of the 5-HT2A receptor is the inhibition of serotonin-induced platelet aggregation.[1] It effectively inhibits platelet aggregation induced by serotonin alone or in combination with ADP in platelets from various species, including humans.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its prodrug, R-102444.

Table 1: Receptor Binding Affinity and Potency of this compound

ParameterValueReceptor/SystemSource
pA210.45-HT2A Receptor (Rat Caudal Artery)[1]
Ki1.6 nM5-HT2A Receptor[2]
IC502.2 nM5-HT2 Receptor[2]
IC50310 nMα1-adrenergic Receptor[2]
IC502400 nMD2 Dopamine Receptor[2]
IC503700 nM5-HT1 Receptor[2]
IC50> 5000 nM5-HT3 Receptor[2]
IC50> 5000 nMβ-adrenergic Receptor[2]

Table 2: In Vivo and Ex Vivo Efficacy of this compound and R-102444

CompoundAdministration RouteDose RangeModelEffectSource
R-102444Oral (p.o.)10 - 100 mg/kgRat Acute Pancreatitis (caerulein-induced)Dose-dependent reduction in serum amylase and lipase[3]
R-102444Oral (p.o.)0.3 - 10 mg/kgRat Acute Pancreatitis (duct ligation)Dose-dependent reduction in serum amylase and lipase[3]
This compoundSubcutaneous (s.c.)10 - 100 mg/kg, bidMouse Acute Pancreatitis (CDE diet)Reduction in serum amylase; attenuation of pancreatic necrosis, inflammation, and vacuolization[3]
R-102444Oral (p.o.)Not specifiedRatsSignificant inhibition of ex vivo platelet aggregation[1]
This compoundIntravenous (i.v.)Not specifiedRabbitsSignificant inhibition of ex vivo platelet aggregation[1]
This compoundIntravenous (i.v.)Not specifiedAnesthetized SHRsAttenuation of pressor responses to 5-HT[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

In Vitro Platelet Aggregation Assay
  • Objective: To determine the direct effect of this compound on platelet aggregation.

  • Methodology:

    • Platelet-rich plasma (PRP) was prepared from blood samples collected from various species (humans, monkeys, cats, rabbits, rats, and mice).

    • Platelet aggregation was induced by adding serotonin (5-HT) alone or in combination with ADP.

    • This compound was added at various concentrations to the PRP before the addition of the aggregating agents.

    • Platelet aggregation was measured using an aggregometer to determine the concentration-dependent inhibitory effect of this compound.

    • For comparison, the same assay was performed with R-102444, sarpogrelate, and its active metabolite, M-1.[1]

Ex Vivo Platelet Aggregation Assay
  • Objective: To assess the in vivo efficacy of R-102444 and this compound on platelet aggregation after administration.

  • Methodology:

    • R-102444 was administered orally to rats.[1]

    • This compound was administered intravenously to rabbits.[1]

    • At various time points after administration, blood samples were collected to prepare PRP.

    • Platelet aggregation was induced in the collected PRP using 5-HT combined with epinephrine.

    • The degree of aggregation was measured to determine the inhibitory effect of the administered compounds.

Receptor Binding Assay
  • Objective: To determine the binding affinity and selectivity of this compound for 5-HT2A receptors.

  • Methodology:

    • Cat platelet membranes, which are rich in 5-HT2A receptors, were used.

    • The assay was performed using [3H]ketanserin, a radiolabeled ligand that binds to 5-HT2A receptors.

    • Increasing concentrations of this compound were incubated with the platelet membranes and [3H]ketanserin.

    • The amount of bound radioactivity was measured to determine the displacement of [3H]ketanserin by this compound, from which the inhibitory constant (Ki) was calculated.[1]

    • The effect of this compound on non-serotonergic [3H]ketanserin-binding sites was also assessed.[1]

Rat Caudal Artery Contraction Assay
  • Objective: To characterize the nature of the antagonism of this compound at the 5-HT2A receptor.

  • Methodology:

    • Rings of rat caudal artery were mounted in an organ bath.

    • Cumulative concentration-response curves for 5-HT-induced contraction were obtained in the absence and presence of various concentrations of this compound.

    • The parallel shift in the concentration-response curves was analyzed using a Schild plot.

    • The pA2 value, a measure of the affinity of a competitive antagonist, was determined from the Schild plot analysis.[1]

Visualizations

Metabolic Conversion of R-102444 to this compound

R102444 R-102444 (Prodrug) (2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride R96544 This compound (Active Metabolite) (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride R102444->R96544 Metabolism

Caption: Metabolic activation of the prodrug R-102444 to its active form, this compound.

5-HT2A Receptor Signaling and Antagonism by this compound

cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein Activation receptor->g_protein serotonin Serotonin (5-HT) (Agonist) serotonin->receptor Binds and Activates r96544 This compound (Antagonist) r96544->receptor Competitively Blocks plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc platelet_agg Platelet Aggregation ca_release->platelet_agg pkc->platelet_agg

Caption: this compound competitively antagonizes the 5-HT2A receptor, blocking serotonin-mediated signaling.

Experimental Workflow for this compound Characterization

cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies binding Receptor Binding Assays (Ki determination) ex_vivo_platelet Ex Vivo Platelet Aggregation (Post-dosing analysis) binding->ex_vivo_platelet platelet_agg Platelet Aggregation Assays (IC50 determination) platelet_agg->ex_vivo_platelet artery_contraction Rat Caudal Artery Contraction (pA2 determination) artery_contraction->ex_vivo_platelet pressor Pressor Response Assays (Blood pressure effects) ex_vivo_platelet->pressor pancreatitis Pancreatitis Models (Therapeutic potential) ex_vivo_platelet->pancreatitis

Caption: A logical workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a potent, competitive, and selective 5-HT2A receptor antagonist that is the active metabolite of the orally available prodrug R-102444. Its high affinity for the 5-HT2A receptor translates to effective inhibition of serotonin-induced platelet aggregation and other 5-HT2A-mediated physiological responses. The data presented in this guide underscore the potential of this compound as a valuable research tool for investigating the roles of the 5-HT2A receptor and as a lead compound for the development of therapeutics targeting serotonin-related pathologies. Further research, including clinical trials, would be necessary to establish its safety and efficacy in humans.

References

An In-depth Technical Guide to the Pharmacological Profile of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective 5-HT2A Receptor Antagonist

This technical guide provides a comprehensive overview of the pharmacological properties of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document details its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the 5-HT2A receptor. This prevents the endogenous ligand, serotonin (B10506) (5-HT), from binding to and activating the receptor, thereby inhibiting downstream signaling pathways. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound, by blocking the initial receptor activation, prevents these downstream events.

Binding Profile

This compound demonstrates high affinity and selectivity for the 5-HT2A receptor. Binding studies have quantified its affinity for the target receptor and a panel of other receptors to establish its selectivity profile.

ReceptorKi (nM)IC50 (nM)SpeciesTissue/SystemReference
5-HT2A1.62.2CatPlatelet Membranes[1]
α1-adrenergic310
D2 dopamine2400
5-HT13700
5-HT3>5000
β-adrenergic>5000[2]

In Vitro Pharmacology

The functional antagonist activity of this compound has been demonstrated in a variety of in vitro assays, including platelet aggregation and smooth muscle contraction studies.

Inhibition of Platelet Aggregation

This compound produces a concentration-dependent inhibition of platelet aggregation induced by serotonin (5-HT), both alone and in combination with ADP. This effect has been observed in platelets from multiple species, including humans, monkeys, cats, rabbits, rats, and mice[3].

Antagonism of Vascular and Tracheal Smooth Muscle Contraction

This compound effectively inhibits 5-HT2A receptor-mediated contraction of vascular and tracheal smooth muscle. In studies using rat caudal artery, this compound caused a parallel rightward shift in the concentration-response curve for 5-HT, which is characteristic of competitive antagonism[3]. Schild plot analysis of this data yielded a pA2 value of 10.4 with a slope close to unity (1.04), further confirming its competitive antagonist nature at the 5-HT2A receptor[3]. Additionally, this compound inhibited 5-HT2A receptor-mediated contraction of guinea pig trachea[3].

Selectivity in Functional Assays

The selectivity of this compound is further supported by its lack of effect on contractions mediated by other 5-HT receptor subtypes. It did not inhibit 5-HT3 receptor-mediated contraction of the guinea pig ileum or 5-HT2B receptor-mediated contraction of the rat fundus preparation[3].

In Vivo Pharmacology

In vivo studies have confirmed the potent and selective 5-HT2A antagonistic activity of this compound, as well as the efficacy of its prodrug, R-102444, upon oral administration.

Inhibition of 5-HT-Induced Pressor Responses

Intravenous administration of this compound in anesthetized, ganglion-blocked spontaneously hypertensive rats attenuated the pressor responses evoked by 5-HT[3]. Importantly, it did not affect the pressor responses induced by phenylephrine (B352888) or angiotensin II, demonstrating its selectivity in vivo[3].

Ex Vivo Platelet Aggregation

Following intravenous administration of this compound to rabbits, a significant inhibition of ex vivo platelet aggregation induced by 5-HT combined with epinephrine (B1671497) was observed[3]. Furthermore, oral administration of the prodrug R-102444 to rats also resulted in a marked and sustained inhibition of ex vivo platelet aggregation[3][4].

Efficacy in Models of Peripheral Vascular Disease

The oral administration of R-102444 has shown significant preventative effects in rat models of peripheral vascular disease, including those induced by lauric acid and by ergotamine plus epinephrine[4]. These findings suggest a therapeutic potential for targeting the 5-HT2A receptor in such conditions.

Effects in Pancreatitis Models

Both R-102444 and this compound have demonstrated protective effects in experimental models of acute and chronic pancreatitis. Oral administration of R-102444 reduced serum amylase and lipase (B570770) activities in rat models of acute pancreatitis[5]. Subcutaneous administration of this compound in a mouse model of acute pancreatitis attenuated pancreatic necrosis, inflammation, and vacuolization[5]. In a model of chronic pancreatitis, dietary administration of R-102444 suppressed parenchymal destruction and pancreatic atrophy[5].

Experimental Protocols

Radioligand Binding Assay
  • Tissue Preparation: Platelet membranes were prepared from cat blood.

  • Radioligand: [3H]ketanserin was used as the radioligand for the 5-HT2A receptor.

  • Assay Conditions: The binding assay was performed in a buffer solution containing the platelet membranes, [3H]ketanserin, and varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of a non-labeled 5-HT2A antagonist.

  • Incubation and Termination: The mixture was incubated to allow for binding equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Platelet Aggregation Assay
  • Platelet Preparation: Platelet-rich plasma (PRP) was obtained by centrifugation of whole blood collected from various species.

  • Agonists: Serotonin (5-HT) alone or in combination with ADP was used to induce platelet aggregation.

  • Procedure: PRP was pre-incubated with various concentrations of this compound or vehicle. Platelet aggregation was then initiated by the addition of the agonist and monitored using an aggregometer, which measures changes in light transmission through the PRP suspension.

  • Data Analysis: The inhibitory effect of this compound was expressed as the concentration required to inhibit 50% of the maximal aggregation (IC50).

Isolated Tissue (Vascular and Tracheal Smooth Muscle) Contraction Assay
  • Tissue Preparation: Rings of rat caudal artery or guinea pig trachea were dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Procedure: The tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to 5-HT were then constructed in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The antagonistic effect of this compound was quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Pressor Response Model
  • Animal Model: Anesthetized, spontaneously hypertensive rats were used. Ganglionic blockade was induced to eliminate reflex cardiovascular changes.

  • Procedure: The pressor agents (5-HT, phenylephrine, or angiotensin II) were administered intravenously before and after the intravenous administration of this compound.

  • Measurement: Arterial blood pressure was continuously monitored.

  • Data Analysis: The inhibitory effect of this compound was determined by comparing the pressor responses to the agonists before and after its administration.

Signaling Pathway and Experimental Workflow Diagrams

R96544_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R Binds & Activates R96544 This compound R96544->5HT2A_R Competitively Blocks Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Mechanism of action of this compound as a competitive antagonist at the 5-HT2A receptor.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tissue Prepare Cat Platelet Membranes incubation Incubate Membranes, [³H]ketanserin & this compound prep_tissue->incubation prep_ligands Prepare [³H]ketanserin & this compound dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Liquid Scintillation Counting of Filters filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the radioligand binding assay to determine the affinity of this compound.

References

R-96544: A Technical Guide to its Serotonin Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is the active metabolite of the prodrug R-102444 and is characterized as a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its high affinity and competitive nature at this receptor subtype underpin its pharmacological effects, primarily the inhibition of serotonin-induced platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the serotonin receptor selectivity of this compound, detailing its binding affinities, functional activities, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Receptor Binding and Functional Activity

The selectivity of this compound for the 5-HT2A receptor has been determined through a series of in vitro binding and functional assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity across various serotonin and other neurotransmitter receptors.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandKi (nM)
5-HT2A[3H]ketanserin1.6

Table 2: Functional Inhibitory Activity of this compound

Receptor/AssayIC50 (nM)
5-HT22.2
α1-adrenergic310
D2 dopamine2400
5-HT1-like3700
5-HT3> 5000
β-adrenergic> 5000

Table 3: Functional Antagonism of this compound

Tissue PreparationAgonistReceptorpA2 Value
Rat Caudal ArterySerotonin5-HT2A10.4

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines the determination of the binding affinity (Ki) of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

1. Membrane Preparation:

  • Frontal cortices from male Sprague-Dawley rats are dissected on ice.

  • The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.

  • Following incubation, the suspension is centrifuged again under the same conditions.

  • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 200 µg/mL.

2. Binding Assay:

  • The assay is performed in a final volume of 250 µL in 96-well plates.

  • Each well contains:

    • 50 µL of membrane preparation (approximately 10 µg of protein).

    • 50 µL of [3H]ketanserin (final concentration of ~1 nM).

    • 50 µL of various concentrations of this compound or vehicle.

    • For non-specific binding determination, 1 µM of unlabeled ketanserin (B1673593) is used.

  • The plates are incubated at 37°C for 20 minutes.

  • The incubation is terminated by rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.

  • The filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and radioactivity is quantified by liquid scintillation counting.

3. Data Analysis:

  • The IC50 value is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Frontal Cortex prep2 Centrifuge at 48,000 x g prep1->prep2 prep3 Resuspend and Incubate at 37°C prep2->prep3 prep4 Centrifuge Again prep3->prep4 prep5 Resuspend in Assay Buffer prep4->prep5 assay1 Add Membrane Prep, [3H]ketanserin, and this compound to 96-well plate prep5->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Filter and Wash assay2->assay3 assay4 Quantify Radioactivity assay3->assay4 analysis1 Determine IC50 assay4->analysis1 analysis2 Calculate Ki using Cheng-Prusoff Equation analysis1->analysis2

Figure 1. Workflow for 5-HT2A receptor radioligand binding assay.

Serotonin-Induced Platelet Aggregation Assay

This protocol details the method for assessing the inhibitory effect of this compound on serotonin-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy human volunteers into tubes containing 3.8% sodium citrate.

  • The blood is centrifuged at 150 x g for 15 minutes at room temperature to obtain PRP.

  • The PRP is carefully collected, and the remaining blood is centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Aggregation Measurement:

  • Platelet aggregation is measured using a light-transmission aggregometer.

  • PRP (200 µL) is pre-incubated with various concentrations of this compound or vehicle for 5 minutes at 37°C in the aggregometer cuvette with continuous stirring.

  • Aggregation is induced by adding a submaximal concentration of serotonin (e.g., 1-2 µM).

  • The change in light transmission is recorded for at least 5 minutes.

3. Data Analysis:

  • The maximum aggregation response is determined for each concentration of this compound.

  • The IC50 value, the concentration of this compound that inhibits the serotonin-induced aggregation by 50%, is calculated from the concentration-response curve.

Platelet_Aggregation_Assay_Workflow cluster_prep PRP Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis prep1 Collect Human Whole Blood prep2 Centrifuge at 150 x g prep1->prep2 prep3 Collect Platelet-Rich Plasma (PRP) prep2->prep3 assay1 Pre-incubate PRP with This compound or vehicle prep3->assay1 assay2 Induce aggregation with Serotonin assay1->assay2 assay3 Measure light transmission assay2->assay3 analysis1 Determine Maximum Aggregation assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Figure 2. Workflow for serotonin-induced platelet aggregation assay.

Isolated Rat Caudal Artery Contraction Assay and Schild Analysis

This protocol describes the functional antagonism of this compound at the 5-HT2A receptor in an isolated tissue preparation and the subsequent Schild analysis to determine the pA2 value.

1. Tissue Preparation:

  • The ventral caudal artery is dissected from a male Wistar rat and placed in Krebs-Henseleit solution.

  • The artery is cut into rings of 2-3 mm in length.

  • The rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

  • The rings are placed under an initial tension of 1.0 g and allowed to equilibrate for at least 60 minutes.

2. Functional Assay:

  • A cumulative concentration-response curve to serotonin is generated by adding increasing concentrations of serotonin to the organ bath.

  • The tissue is washed, and after a 30-minute re-equilibration period, a single concentration of this compound is added and allowed to incubate for 30 minutes.

  • A second cumulative concentration-response curve to serotonin is then obtained in the presence of this compound.

  • This process is repeated for several different concentrations of this compound.

3. Schild Analysis:

  • The dose ratio (DR) is calculated for each concentration of this compound by dividing the EC50 of serotonin in the presence of the antagonist by the EC50 of serotonin in the absence of the antagonist.

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The pA2 value is determined as the x-intercept of the linear regression line of the Schild plot. A slope not significantly different from unity is indicative of competitive antagonism.

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Schild Analysis prep1 Isolate Rat Caudal Artery prep2 Mount in Organ Bath prep1->prep2 prep3 Equilibrate prep2->prep3 assay1 Generate Serotonin Concentration-Response Curve prep3->assay1 assay2 Incubate with this compound assay1->assay2 assay3 Generate second Serotonin Curve in presence of this compound assay2->assay3 analysis1 Calculate Dose Ratios (DR) assay3->analysis1 analysis2 Construct Schild Plot (log(DR-1) vs -log[this compound]) analysis1->analysis2 analysis3 Determine pA2 value analysis2->analysis3

Figure 3. Workflow for isolated tissue assay and Schild analysis.

Signaling Pathways

This compound exerts its antagonist effects by blocking the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

5-HT2A Receptor Signaling Pathway

Upon activation by an agonist like serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gq protein, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses, including smooth muscle contraction and platelet aggregation. As a competitive antagonist, this compound binds to the 5-HT2A receptor and prevents this signaling cascade from being initiated by serotonin.

Gq_Signaling_Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Activates R96544 This compound (Antagonist) R96544->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Contraction, Aggregation) PKC->Response Leads to

Figure 4. 5-HT2A receptor Gq signaling pathway.

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist. Its selectivity is demonstrated by its significantly higher affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors. Functional assays confirm its competitive antagonism at the 5-HT2A receptor, effectively blocking serotonin-mediated physiological responses. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

R-96544: A Technical Overview of a Potent and Selective 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of R-96544, the active metabolite of the prodrug R-102444. This compound is a potent, competitive, and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. This guide synthesizes the available preclinical data on this compound, covering its discovery, mechanism of action, and pharmacological effects. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This document is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction and Discovery

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, was identified as the active form of the novel 5-HT2A receptor antagonist, R-102444 ((2R,4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride)[1]. Developed by Sankyo Company Limited, R-102444 was designed as a prodrug to improve oral bioavailability, which is then metabolized in vivo to the active compound, this compound. The primary therapeutic rationale for the development of a potent 5-HT2A antagonist lies in its potential to modulate serotonin-mediated physiological and pathological processes, particularly in the contexts of platelet aggregation, peripheral vascular disease, and pancreatitis[1][2][3].

The discovery of this compound stemmed from a research program focused on identifying novel compounds with high affinity and selectivity for the 5-HT2A receptor. Early in vitro studies demonstrated that while R-102444 was inactive, its hydrolyzed form, this compound, exhibited potent antagonistic activity, confirming the prodrug-active metabolite relationship[1].

G R102444 R-102444 (Prodrug) (Oral Administration) Metabolism In vivo Metabolism R102444->Metabolism Hydrolysis R96544 This compound (Active Metabolite) Metabolism->R96544 Target 5-HT2A Receptor R96544->Target Antagonism Effect Pharmacological Effect (e.g., Inhibition of Platelet Aggregation) Target->Effect Blocks Serotonin Action

Caption: Logical relationship of the prodrug R-102444 to its active metabolite this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT2A receptor. This has been demonstrated through in vitro binding assays and functional studies.

A binding study utilizing cat platelet membranes revealed that this compound has a high affinity for 5-HT2A receptors[1]. Further characterization of its antagonistic properties was conducted through Schild plot analysis in rat caudal artery contraction assays. The analysis yielded a pA2 value of 10.4 with a slope close to unity (1.04), which is indicative of competitive antagonism[1].

The selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes and other receptor families is a key feature of its pharmacological profile. It has been shown to be highly selective for 5-HT2A receptors over 5-HT2B and 5-HT3 receptors[1].

G cluster_0 Cell Membrane 5HT2A 5-HT2A Receptor Gq/11 PLC Phospholipase C (PLC) 5HT2A->PLC Activates Serotonin Serotonin (5-HT) Serotonin->5HT2A R96544 This compound R96544->5HT2A Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathway of the 5-HT2A receptor and the antagonistic action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a comparative view of its binding affinity and potency.

Table 1: Receptor Binding Affinities of this compound

ReceptorKi (nM)
5-HT2A1.6

Table 2: In Vitro Potency (IC50) of this compound at Various Receptors

Receptor/TargetIC50 (nM)
5-HT22.2
α1-adrenergic310
D2 dopamine2400
5-HT13700
5-HT3> 5000
β-adrenergic> 5000

Preclinical Efficacy

The preclinical efficacy of this compound and its prodrug R-102444 has been evaluated in several animal models, demonstrating potential therapeutic applications.

Antiplatelet Activity

This compound demonstrated concentration-dependent inhibition of platelet aggregation induced by serotonin, both alone and in combination with ADP, in platelets from various species including humans, monkeys, cats, rabbits, rats, and mice[1]. Intravenous administration of this compound in rabbits led to a significant inhibition of ex vivo platelet aggregation[1]. Importantly, oral administration of the prodrug R-102444 to rats also resulted in significant ex vivo antiplatelet effects, highlighting its in vivo conversion to the active this compound[1].

Peripheral Vascular Disease Models

In a rat model of peripheral vascular disease induced by lauric acid, oral administration of R-102444 (1 mg/kg/day) significantly prevented the progression of vascular lesions[3]. Furthermore, in a rat model of ergotamine- and epinephrine-induced tail gangrene, R-102444 treatment provided dose-dependent protection[3].

Pancreatitis Models

The therapeutic potential of this compound and R-102444 has also been investigated in experimental models of pancreatitis. In rat models of acute pancreatitis induced by caerulein (B1668201) or pancreatic duct ligation, oral R-102444 dose-dependently reduced serum amylase and lipase (B570770) activities[2]. In a mouse model of diet-induced acute pancreatitis, subcutaneous administration of this compound attenuated pancreatic necrosis, inflammation, and vacuolization[2]. In a chronic model using Wistar Bonn/Kobori rats, dietary administration of R-102444 suppressed the destruction of pancreatic parenchyma and inhibited pancreatic atrophy[2].

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following outlines the methodologies for the key experiments cited in this guide.

Note: The full, detailed step-by-step protocols for the chemical synthesis of this compound and the specific experimental procedures for the in vitro and in vivo studies are pending the acquisition of the full-text publications of Tanaka et al., 2000, Chem. Pharm. Bull., 48, 1729 and Ogawa et al., 2002, Eur. J. Pharmacol., 457, 107-14.

Chemical Synthesis of this compound

(Detailed synthesis protocol to be inserted upon retrieval of the full-text article.)

In Vitro Platelet Aggregation Assay

(Detailed protocol to be inserted upon retrieval of the full-text article.)

A general workflow for such an assay is depicted below:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Aggregation Induction cluster_3 Measurement PRP Platelet-Rich Plasma (from human or animal blood) Incubation Incubation with This compound or Vehicle PRP->Incubation Inducer Addition of Serotonin +/- ADP Incubation->Inducer Aggregometer Measurement of Light Transmittance (Aggregometer) Inducer->Aggregometer

Caption: General experimental workflow for an in vitro platelet aggregation assay.

Rat Caudal Artery Contraction Assay

(Detailed protocol to be inserted upon retrieval of the full-text article.)

Receptor Binding Assays

(Detailed protocol to be inserted upon retrieval of the full-text article.)

Pharmacokinetics and Clinical Development

Furthermore, a thorough search of clinical trial registries and published literature did not yield any information on clinical trials for R-102444 or this compound. This suggests that the development of this compound may not have progressed to the clinical stage or was discontinued.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist with demonstrated efficacy in preclinical models of thrombosis, peripheral vascular disease, and pancreatitis. Its discovery as the active metabolite of the orally bioavailable prodrug R-102444 represents a sound drug design strategy. The available quantitative data underscore its high affinity and selectivity for the 5-HT2A receptor. While the preclinical profile of this compound is promising, the lack of publicly available information on its pharmacokinetics and clinical development status makes it difficult to ascertain its ultimate therapeutic potential. Further research and disclosure of more detailed experimental and clinical data would be necessary for a complete evaluation.

References

R-96544: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Current research on R-96544 has predominantly focused on its pharmacological effects on platelet aggregation and in models of pancreatitis. Its direct application and experimental validation in the field of neuroscience are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its established mechanism of action as a potent 5-HT2A receptor antagonist and explores its potential applications in neuroscience research based on the known roles of this receptor in the central nervous system.

Executive Summary

This compound is the active metabolite of the prodrug R-102444 and functions as a potent, competitive, and highly selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for investigating the physiological and pathological roles of this receptor. While existing studies have centered on its antiplatelet and anti-pancreatitis effects, the critical role of 5-HT2A receptors in modulating mood, cognition, and perception suggests a significant potential for this compound as a research tool in neuroscience. This document outlines the known pharmacological properties of this compound, details established experimental protocols from non-neuroscience fields that can be adapted, and presents potential signaling pathways and experimental workflows relevant to neuroscience research.

Core Mechanism of Action

This compound is a competitive antagonist at the 5-HT2A receptor.[1] This means it binds to the same site as the endogenous ligand, serotonin (B10506) (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from eliciting its downstream effects. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Signaling Pathway of 5-HT2A Receptor Antagonism by this compound

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates r96544 This compound r96544->receptor Binds & Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Antagonistic action of this compound at the 5-HT2A receptor, blocking serotonin-induced signaling.

Quantitative Data

The following tables summarize the key quantitative findings from pharmacological studies of this compound.

Receptor Binding and Activity
ParameterValueSpeciesAssayReference
pA2 10.4RatCaudal Artery Contraction[1]
Receptor Affinity HighCat[3H]ketanserin Binding[1]
In Vivo Efficacy in Pancreatitis Models
ModelCompoundDose RangeRouteEffectReference
Caerulein-induced acute pancreatitisR-10244410-100 mg/kgp.o.Reduced serum amylase and lipase[3]
Pancreatic duct ligation-induced acute pancreatitisR-1024440.3-10 mg/kgp.o.Reduced serum amylase and lipase[3]
Choline-deficient, ethionine-supplemented diet-induced acute pancreatitisThis compound10-100 mg/kgs.c. (bid)Reduced serum amylase, attenuated pancreatic necrosis, inflammation, and vacuolization[3]
Wistar Bonn/Kobori rat model of chronic pancreatitisR-1024440.017% and 0.17% in dietp.o.Suppressed parenchymal destruction and adipose tissue replacement[3]

Experimental Protocols

While specific neuroscience protocols for this compound are not available, the following methodologies from existing research can be adapted.

Radioligand Binding Assay (Adapted)

This protocol is based on the [3H]ketanserin binding study mentioned for cat platelets and can be adapted for brain tissue.[1]

  • Tissue Preparation:

    • Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer.

  • Binding Reaction:

    • Incubate brain membranes with a fixed concentration of [3H]ketanserin (a 5-HT2A antagonist radioligand).

    • Add increasing concentrations of this compound to compete for binding.

    • Incubate at room temperature for a defined period.

  • Detection and Analysis:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data to determine the inhibition constant (Ki) of this compound.

In Vitro Functional Assay: Calcium Imaging (Hypothetical Neuroscience Application)

This protocol is a hypothetical adaptation to assess the functional antagonism of this compound in a neuronal context.

  • Cell Culture:

    • Culture primary neurons or a neuronal cell line endogenously or exogenously expressing 5-HT2A receptors.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay Performance:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin).

    • Record the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Data Analysis:

    • Quantify the agonist-induced calcium response in the presence and absence of this compound.

    • Generate concentration-response curves to determine the IC50 of this compound.

Potential Neuroscience Research Applications and Experimental Workflow

Given the high density of 5-HT2A receptors in brain regions associated with learning, memory, and mood, this compound could be a valuable tool to investigate:

  • Cognitive Function: The role of 5-HT2A receptors in learning and memory.

  • Psychiatric Disorders: The pathophysiology of conditions like schizophrenia and depression where 5-HT2A receptor dysfunction is implicated.

  • Psychedelic Research: As a selective antagonist to block the effects of 5-HT2A agonists (psychedelics) and dissect their mechanism of action.

Proposed Experimental Workflow for Behavioral Studies

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis animal_model Animal Model (e.g., Mouse, Rat) vehicle Vehicle Control animal_model->vehicle Random Assignment r96544_dose1 This compound (Dose 1) animal_model->r96544_dose1 Random Assignment r96544_dose2 This compound (Dose 2) animal_model->r96544_dose2 Random Assignment positive_control Positive Control animal_model->positive_control Random Assignment behavioral_paradigm Behavioral Paradigm (e.g., Novel Object Recognition, Forced Swim Test) behavioral_data Behavioral Data Collection & Analysis behavioral_paradigm->behavioral_data vehicle->behavioral_paradigm Administration r96544_dose1->behavioral_paradigm Administration r96544_dose2->behavioral_paradigm Administration positive_control->behavioral_paradigm Administration tissue_collection Post-mortem Tissue Collection (Brain) behavioral_data->tissue_collection molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) tissue_collection->molecular_analysis

Caption: A potential workflow for investigating the effects of this compound on behavior in animal models.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist with a well-characterized pharmacological profile in peripheral systems. While direct neuroscience research is currently limited, its mechanism of action strongly suggests its utility as a research tool to probe the function of 5-HT2A receptors in the central nervous system. The experimental protocols and workflows outlined in this guide provide a framework for researchers to adapt existing methodologies and explore the potential of this compound in advancing our understanding of neurological and psychiatric disorders.

References

R-96544 in Thrombosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-96544, the active metabolite of the prodrug R-102444, is a potent and highly selective competitive antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Serotonin, released from activated platelets, plays a significant role in amplifying platelet aggregation and promoting thrombus formation. By blocking the 5-HT2A receptor, this compound effectively inhibits these processes, demonstrating significant antiplatelet and potential antithrombotic activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and its effects in preclinical models. While direct in vivo thrombosis model data for this compound is limited in publicly available literature, this guide details its in vitro and ex vivo antiplatelet efficacy and presents a representative experimental protocol for a common in vivo thrombosis model used to evaluate other 5-HT2A receptor antagonists.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its antithrombotic potential by selectively targeting the 5-HT2A receptor on platelets.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), initiates a signaling cascade leading to platelet activation, shape change, and aggregation.

The binding of 5-HT to the 5-HT2A receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, contributes to a series of downstream events, including platelet shape change, granule secretion (releasing more pro-thrombotic factors like ADP and 5-HT), and ultimately, the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptors, which is the final common pathway for platelet aggregation.

This compound, as a competitive antagonist, binds to the 5-HT2A receptor without initiating this signaling cascade, thereby preventing serotonin from activating the platelets and amplifying the thrombotic response.[1]

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm receptor 5-HT2A Receptor g_protein Gq receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Activates r96544 This compound r96544->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from Dense Tubular System) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc platelet_activation Platelet Activation (Shape Change, Granule Release, GPIIb/IIIa Activation) ca_release->platelet_activation pkc->platelet_activation

Figure 1: Signaling pathway of 5-HT2A receptor antagonism by this compound in platelets.

Quantitative Data: In Vitro and Ex Vivo Antiplatelet Activity

This compound has demonstrated potent inhibition of platelet aggregation across multiple species. The following tables summarize the key quantitative data from in vitro and ex vivo studies.

Table 1: In Vitro Inhibition of 5-HT-Induced Platelet Aggregation by this compound

Species Agonist(s) Endpoint Result
Human 5-HT + ADP Inhibition of Aggregation Concentration-dependent
Monkey 5-HT + ADP Inhibition of Aggregation Concentration-dependent
Cat 5-HT + ADP Inhibition of Aggregation Concentration-dependent
Rabbit 5-HT + ADP Inhibition of Aggregation Concentration-dependent
Rat 5-HT + ADP Inhibition of Aggregation Concentration-dependent
Mouse 5-HT + ADP Inhibition of Aggregation Concentration-dependent

Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]

Table 2: Ex Vivo Antiplatelet Efficacy of this compound and its Prodrug R-102444

Compound Species Administration Route Dose Agonist(s) Outcome
This compound Rabbit Intravenous (i.v.) Not specified 5-HT + Epinephrine Significant inhibition of platelet aggregation
R-102444 Rat Oral (p.o.) Not specified Not specified Significant inhibition of platelet aggregation

Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]

Table 3: Receptor Binding and Functional Antagonism of this compound

Parameter Preparation Value
5-HT2A Receptor Affinity Cat platelet membranes High affinity
Functional Antagonism (pA2) Rat caudal artery contraction 10.4 (slope ≈ 1.04)

Source: Pharmacological Profiles of this compound, the Active Form of a Novel 5-HT2A Receptor Antagonist R-102444.[1]

Experimental Protocols: Representative In Vivo Thrombosis Model

Objective: To assess the antithrombotic effect of a test compound (e.g., this compound) by measuring the time to occlusive thrombus formation in the carotid artery following chemical injury.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Test compound (this compound), vehicle control, and positive control (e.g., clopidogrel)

  • Anesthetic (e.g., tribromoethanol)

  • Surgical microscope

  • Doppler flow probe and flowmeter

  • Filter paper (1x2 mm)

  • Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)

  • Surgical instruments (forceps, scissors, sutures)

Procedure:

  • Animal Preparation & Dosing:

    • Administer the test compound (this compound), vehicle, or positive control to mice via the appropriate route (e.g., intravenous tail vein injection or oral gavage) at a predetermined time before surgery.[2]

  • Anesthesia and Surgical Exposure:

    • Anesthetize the mouse with an intraperitoneal injection of tribromoethanol.[2]

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissue and vagus nerve.

  • Blood Flow Monitoring:

    • Place a mini Doppler flow probe around the carotid artery, distal to the intended injury site, to monitor blood flow continuously.

    • Allow the blood flow to stabilize and record the baseline reading.

  • Thrombus Induction:

    • Saturate a small piece of filter paper with the FeCl3 solution.

    • Apply the FeCl3-saturated filter paper to the adventitial surface of the exposed carotid artery for a fixed duration (e.g., 3 minutes) to induce endothelial injury.

    • After the application period, remove the filter paper and rinse the area with saline.

  • Measurement of Occlusion Time:

    • Continuously monitor the arterial blood flow using the Doppler probe.

    • The primary endpoint is the time to occlusion , defined as the time from the application of FeCl3 until the blood flow ceases (reaches zero) and persists for at least 1 minute.[2][3]

    • A cut-off time (e.g., 30-60 minutes) is typically set, at which point the experiment is terminated if occlusion does not occur.

  • Data Analysis:

    • Compare the mean time to occlusion between the vehicle-treated group, the this compound-treated groups (at various doses), and the positive control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of any observed differences.

G cluster_pre Pre-Surgical Phase cluster_op Surgical Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase dosing Animal Dosing (this compound or Vehicle) anesthesia Anesthesia dosing->anesthesia exposure Surgical Exposure of Carotid Artery anesthesia->exposure probe_placement Doppler Flow Probe Placement exposure->probe_placement baseline Record Baseline Blood Flow probe_placement->baseline injury Induce Injury (FeCl₃ Application) baseline->injury monitoring Continuous Blood Flow Monitoring injury->monitoring occlusion Thrombus Formation & Occlusion monitoring->occlusion endpoint Endpoint: Time to Occlusion occlusion->endpoint analysis Statistical Analysis (Comparison of Groups) endpoint->analysis

References

An In-Depth Technical Guide to R-96544 and Its Role in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-96544, a potent and selective 5-HT2A receptor antagonist, and its effects on platelet aggregation. This document details the compound's mechanism of action, summarizes key experimental findings, provides detailed experimental protocols for studying its antiplatelet effects, and visualizes relevant biological pathways and workflows.

Introduction to this compound and Platelet Aggregation

This compound is the active metabolite of the prodrug R-102444. It functions as a competitive and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Serotonin, a potent vasoconstrictor and platelet agonist, plays a significant role in hemostasis and thrombosis. While serotonin alone is a weak agonist, it markedly amplifies platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and epinephrine.[2][3] By blocking the 5-HT2A receptor on platelets, this compound effectively inhibits this amplification, thereby reducing overall platelet aggregation and thrombus formation. This makes this compound and its parent compound, R-102444, subjects of interest in the development of novel antiplatelet therapies.

Mechanism of Action: The 5-HT2A Signaling Pathway in Platelets

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαq subunit. This initiates a downstream signaling cascade that leads to platelet activation and amplification of the aggregation response.

5-HT2A Signaling Pathway in Platelets Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds to R96544 This compound R96544->HT2A_Receptor Antagonizes Gq Gαq HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Dense Granules) IP3->Ca_Release Triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Amplification Ca_Release->Platelet_Activation Leads to PKC_Activation->Platelet_Activation Leads to

Figure 1: 5-HT2A Receptor Signaling Pathway in Platelets.

Quantitative Data on the Antiplatelet Activity of this compound

This compound has been shown to produce a concentration-dependent inhibition of platelet aggregation induced by serotonin, both alone and in combination with other agonists, in platelets from various species, including humans, monkeys, cats, rabbits, rats, and mice.[1] While specific IC50 values from the primary literature are not available in a comprehensive table, the compound has been demonstrated to be more potent than other 5-HT2A receptor antagonists like sarpogrelate (B137540) and its active metabolite, M-1.[1]

For comparative purposes, the table below includes available data for this compound and other representative 5-HT2A antagonists.

CompoundAgonist(s)Species/SystemIC50 ValueReference
This compound 5-HTHuman PlateletsData not available in primary literature[1]
This compound 5-HT + ADPHuman PlateletsData not available in primary literature[1]
SarpogrelateCollagenRat Whole Blood66.8 µM[2]
KetanserinCollagenRat Whole Blood32.1 µM[2]
Compound 13CollagenRat Whole Blood27.3 µM[2]

Note: The absence of specific IC50 values for this compound in publicly available literature highlights a gap in the detailed quantitative characterization of this compound.

Experimental Protocols for Platelet Aggregation Studies

The following is a detailed, representative protocol for an in vitro platelet aggregation study using light transmission aggregometry (LTA) to assess the inhibitory effect of a compound like this compound. This protocol is synthesized from established methodologies.

Principle of Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for studying platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.

Materials and Reagents
  • Blood Collection: Vacutainer tubes containing 3.2% sodium citrate (B86180).

  • Platelet Agonists: Serotonin (5-HT), Adenosine Diphosphate (ADP), Collagen, Epinephrine.

  • Test Compound: this compound hydrochloride dissolved in an appropriate vehicle (e.g., saline or DMSO).

  • Control Vehicle: The solvent used to dissolve the test compound.

  • Equipment:

    • Light Transmission Aggregometer

    • Calibrated pipettes

    • Centrifuge

    • Water bath at 37°C

    • Plastic or siliconized glass test tubes

Experimental Workflow

Platelet Aggregation Assay Workflow Start Start Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation at 150-200 x g for 15 min) Blood_Collection->PRP_Preparation PPP_Preparation 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation of remaining blood at >1500 x g for 15 min) PRP_Preparation->PPP_Preparation Platelet_Count 4. Platelet Count Adjustment (Adjust PRP with PPP to 2.5 x 10⁸ platelets/mL) PPP_Preparation->Platelet_Count Incubation 5. Incubation (PRP with this compound or vehicle at 37°C for 5 min) Platelet_Count->Incubation Aggregation 6. Induction of Aggregation (Add agonist, e.g., 5-HT + ADP) Incubation->Aggregation Measurement 7. Measurement (Record light transmission for 5-10 min) Aggregation->Measurement Data_Analysis 8. Data Analysis (Calculate % inhibition and IC50) Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized Workflow for an In Vitro Platelet Aggregation Assay.
Step-by-Step Protocol

  • Blood Collection and PRP/PPP Preparation:

    • Draw venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

    • Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.

    • Carefully aspirate the upper PRP layer and transfer it to a plastic tube.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (>1500 x g) for 15 minutes. The supernatant is the PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Platelet Aggregation Assay:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the heating block (37°C) of the aggregometer.

    • Add the desired concentration of this compound or its vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) with stirring.

    • Initiate platelet aggregation by adding the agonist (e.g., a combination of a sub-threshold concentration of ADP and a concentration of 5-HT known to cause potentiation).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • The percentage inhibition of aggregation is calculated relative to the vehicle control.

    • The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for evaluating a novel 5-HT2A antagonist like this compound.

Logical Flow for Evaluating a5-HT2A Antagonist Hypothesis Hypothesis: A selective 5-HT2A antagonist will inhibit serotonin-amplified platelet aggregation. In_Vitro_Studies In Vitro Studies Hypothesis->In_Vitro_Studies Receptor_Binding Receptor Binding Assays (Determine Ki for 5-HT2A) In_Vitro_Studies->Receptor_Binding Platelet_Aggregation Platelet Aggregation Assays (Determine IC50 against various agonists) In_Vitro_Studies->Platelet_Aggregation Ex_Vivo_Studies Ex Vivo Studies Receptor_Binding->Ex_Vivo_Studies Platelet_Aggregation->Ex_Vivo_Studies Animal_Dosing Administer Prodrug (R-102444) to animals Ex_Vivo_Studies->Animal_Dosing Ex_Vivo_Aggregation Measure platelet aggregation in blood samples from treated animals Animal_Dosing->Ex_Vivo_Aggregation In_Vivo_Studies In Vivo Studies Ex_Vivo_Aggregation->In_Vivo_Studies Thrombosis_Model Evaluate efficacy in animal models of thrombosis In_Vivo_Studies->Thrombosis_Model Bleeding_Time Assess bleeding time to evaluate safety In_Vivo_Studies->Bleeding_Time Clinical_Trials Clinical Trials (Phase I, II, III) Thrombosis_Model->Clinical_Trials Bleeding_Time->Clinical_Trials

Figure 3: Logical Progression for the Evaluation of a Novel 5-HT2A Antagonist.

Conclusion

References

R-96544: A Potential Therapeutic Avenue in Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Acute and chronic pancreatitis represent significant clinical challenges with limited therapeutic options. Research into the underlying molecular mechanisms has identified various signaling pathways as potential targets for drug development. This technical guide focuses on the role of R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, in the context of pancreatitis research. This compound is the active metabolite of the prodrug R-102444.[1][2] This document provides a comprehensive overview of the preclinical evidence, mechanism of action, and detailed experimental protocols relevant to the investigation of this compound in pancreatitis models.

Mechanism of Action: Targeting the 5-HT2A Receptor

This compound exerts its effects by competitively and selectively blocking the 5-HT2A receptor.[1] A binding study using cat platelet membranes demonstrated that this compound has a high affinity for 5-HT2A receptors.[1] Schild plot analysis revealed a pA2 value of 10.4, indicating potent antagonism.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[3][4] Activation of this receptor by serotonin (B10506) (5-HT) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade is implicated in a variety of physiological processes, including inflammation. By antagonizing the 5-HT2A receptor, this compound is thought to mitigate the inflammatory cascade that contributes to the pathogenesis of pancreatitis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound HT2AR 5-HT2A Receptor R96544->HT2AR Blocks Gq Gαq HT2AR->Gq Activates Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response Ca->Inflammation Contributes to PKC->Inflammation Contributes to G start Start acclimatize Acclimatize Male Wistar Rats start->acclimatize fast Fast Overnight (Free access to water) acclimatize->fast caerulein Induce Pancreatitis: Caerulein Injection (20 µg/kg, i.p.) fast->caerulein treatment Administer R-102444 (10-100 mg/kg, p.o.) or Vehicle caerulein->treatment sample Collect Blood Samples (Time course) treatment->sample analyze Measure Serum Amylase and Lipase sample->analyze end End analyze->end G start Start acclimatize Acclimatize Mice start->acclimatize diet Feed Choline-Deficient, Ethionine (0.5%) -Supplemented (CDE) Diet acclimatize->diet treatment Administer this compound (10-100 mg/kg, s.c., bid) or Vehicle diet->treatment observe Monitor for Clinical Signs and Mortality treatment->observe sample Collect Blood and Pancreatic Tissue observe->sample analyze Biochemical (Amylase) and Histological Analysis sample->analyze end End analyze->end

References

R-96544: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of R-96544, a potent and selective 5-HT2A receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies.

Introduction

This compound is a high-affinity antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including platelet aggregation, thrombosis, and neuropsychiatric disorders.[1][2] this compound is the active metabolite of the prodrug R-102444 and has demonstrated significant potential in preclinical studies for the treatment of conditions involving 5-HT2A receptor activation.[1] This guide synthesizes the current knowledge on this compound to support its further investigation and development.

Chemical Structure and Properties

This compound, with the chemical name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride, is a pyrrolidine (B122466) derivative.[3][4] Its chemical structure and key properties are summarized below.

Chemical Structure:

R96544_structure cluster_pyrrolidine Pyrrolidine Ring cluster_phenoxyethyl Phenoxyethyl Moiety cluster_phenyl Phenyl Group cluster_methoxyphenyl Methoxyphenyl Group N1 C2 N1->C2 Me N1->Me C3 C2->C3 C4 C3->C4 OH C3->OH C5 C4->C5 C5->N1 O1 O C5->O1 R,R C6 CH2 O1->C6 C7 CH2 C6->C7 C8 C C7->C8 C9 C C8->C9 O2 O C8->O2 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C13->C8 C14 C C15 C C14->C15 C20 CH2 C14->C20 C16 C C15->C16 C17 C C16->C17 OMe OCH3 C16->OMe C18 C C17->C18 C19 C C18->C19 C19->C14 C21 CH2 C20->C21 C21->C13 caption 2D Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties of this compound Hydrochloride:

PropertyValueReference
IUPAC Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride[3][4]
Molecular Formula C22H29NO3.HCl[3]
Molecular Weight 391.94 g/mol [3]
CAS Number 167144-80-1[3]
SMILES Cl[H].COC1=CC=CC(CCC2=C(OCC[C@@H]3C--INVALID-LINK--CN3C)C=CC=C2)=C1
Solubility Soluble to 100 mM in water and DMSO[3]
Purity ≥98%[3][4]
Storage Store at room temperature[3]

Pharmacological Profile

This compound is a potent and selective antagonist of the 5-HT2A receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the 5-HT2A receptor, thereby blocking the binding of the endogenous agonist serotonin (5-hydroxytryptamine, 5-HT).[1] The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[5] Antagonism by this compound inhibits the downstream signaling cascade initiated by serotonin binding, which includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6] This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately blocking the physiological responses mediated by the 5-HT2A receptor.[5][6]

Binding Affinity and Selectivity

This compound displays high affinity for the 5-HT2A receptor with a Ki value of 1.6 nM.[3] Its selectivity for the 5-HT2A receptor over other receptors is a key feature of its pharmacological profile, as shown in the table below.

Receptor Binding Profile of this compound:

ReceptorIC50 (nM)Reference
5-HT2 2.2[3][4]
α1-adrenergic 310[3][4]
D2 dopamine 2400[3][4]
5-HT1 3700[3][4]
5-HT3 > 5000[3][4]
β-adrenergic > 5000[3][4]
In Vitro and In Vivo Activity

Preclinical studies have demonstrated the functional consequences of this compound's 5-HT2A receptor antagonism.

  • Inhibition of Platelet Aggregation: this compound effectively inhibits serotonin-induced platelet aggregation in vitro in platelets from various species, including humans.[1] This antiplatelet effect is also observed ex vivo after oral administration of its prodrug, R-102444, to rats.[1][7]

  • Vascular Effects: this compound has been shown to relax 5-HT-precontracted rat caudal artery and inhibit the pressor response to 5-HT in anesthetized rats.[1][7] These findings suggest a potential role in modulating vascular tone.

  • Pancreatitis Models: The prodrug R-102444 and its active metabolite this compound have been shown to inhibit the progression of experimental acute and chronic pancreatitis in animal models, suggesting an involvement of 5-HT2A receptors in the pathophysiology of these conditions.[8]

Signaling Pathway

The primary signaling pathway modulated by this compound is the 5-HT2A receptor-mediated Gq/G11 cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response Phosphorylates substrates leading to Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Binds R96544 This compound R96544->5HT2A_Receptor Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound. The following sections provide an overview of the methodologies employed in key studies. While complete, step-by-step protocols from the original publications by Ogawa et al. (2002) and Tanaka et al. (2000) are not fully available in the public domain, this section outlines the general procedures based on the available literature.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Tissue Preparation: Membranes are prepared from tissues expressing the 5-HT2A receptor, such as the frontal cortex of the brain or platelets. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: Typically [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin) is used to determine non-specific binding.

  • Incubation: The membrane preparation, radioligand, and test compound (or vehicle/non-specific control) are incubated together at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by serotonin.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is obtained by further centrifugation of the remaining blood at a high speed.

  • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which works on the principle of light transmission. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The baseline light transmission is set using PPP (representing 100% aggregation).

  • Assay Procedure:

    • PRP is pre-incubated with either vehicle or different concentrations of this compound.

    • An aggregating agent, such as serotonin (5-HT) alone or in combination with another agonist like ADP, is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time as the platelets aggregate.

  • Data Analysis: The maximum aggregation percentage is determined for each condition. The inhibitory effect of this compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control. The IC50 value for the inhibition of platelet aggregation is then determined.

experimental_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (with anticoagulant) PRP_Preparation Centrifugation (low speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation Pre-incubation of PRP with this compound or vehicle at 37°C PRP_Preparation->Incubation Agonist_Addition Addition of Aggregating Agent (e.g., Serotonin + ADP) Incubation->Agonist_Addition Measurement Measurement of Light Transmission in Platelet Aggregometer Agonist_Addition->Measurement Aggregation_Curve Generation of Aggregation Curves Measurement->Aggregation_Curve IC50_Calculation Calculation of % Inhibition and IC50 Value Aggregation_Curve->IC50_Calculation

Caption: General Workflow for an In Vitro Platelet Aggregation Assay.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist with significant preclinical evidence supporting its potential therapeutic applications. Its high affinity and selectivity for the 5-HT2A receptor, coupled with its demonstrated efficacy in inhibiting key physiological processes mediated by this receptor, make it a valuable tool for further research and a promising candidate for drug development. The experimental methodologies outlined in this guide provide a foundation for researchers to design and execute studies to further elucidate the pharmacological profile and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for R-96544 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, with a high affinity for this receptor subtype.[1] It is the active metabolite of R-102444.[2] In vitro studies are crucial for characterizing the pharmacological profile of this compound and understanding its mechanism of action. These application notes provide detailed protocols for key in vitro assays to assess the binding affinity and functional antagonism of this compound at the 5-HT2A receptor.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

This table summarizes the binding affinity of this compound for the 5-HT2A receptor, along with its affinity for other receptors to highlight its selectivity.

ReceptorLigand/AssayValueReference
5-HT2AKi1.6 nM[1]
5-HT2AKi1.7 nM[3]
5-HT2IC502.2 nM[1]
α1-adrenergicIC50310 nM[1]
D2 dopamineIC502400 nM[1]
5-HT1IC503700 nM[1]
5-HT3IC50> 5000 nM[1]
β-adrenergicIC50> 5000 nM[1]
Table 2: Functional Antagonism of this compound

This table presents data on the functional antagonist activity of this compound in a tissue-based assay.

AssayTissueAgonistpA2 ValueReference
Contraction AssayRat Caudal Artery5-HT10.4[2]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Human recombinant 5-HT2A receptor membranes (e.g., from CHO-K1 cells)

  • This compound hydrochloride

  • [3H]-Ketanserin (Radioligand)[3]

  • Unlabeled Ketanserin (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% ascorbic acid, 4 mM CaCl2[3]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4[3]

  • 96-well microfilter plates[4]

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [3H]-Ketanserin (at a final concentration close to its Kd, e.g., 0.5-2.0 nM), and receptor membranes.

    • Non-specific Binding: Unlabeled Ketanserin (at a high concentration, e.g., 1-10 µM), [3H]-Ketanserin, and receptor membranes.

    • Competitive Binding: this compound dilutions, [3H]-Ketanserin, and receptor membranes.

  • Incubate the plate at room temperature for 60 minutes.[5]

  • Terminate the binding reaction by rapid filtration through the microfilter plates.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced platelet aggregation.

Materials:

  • Fresh human or animal (e.g., rabbit, rat) whole blood collected in trisodium (B8492382) citrate.[6]

  • This compound hydrochloride

  • Serotonin (5-HT) as the agonist.

  • Adenosine diphosphate (B83284) (ADP) as a co-agonist (optional).[2]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[6]

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Assay Setup:

    • Adjust the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.

    • Pre-warm PRP aliquots to 37°C.

  • Measurement of Aggregation:

    • Place a PRP aliquot in the aggregometer cuvette with a stir bar.

    • Add a specific concentration of this compound or vehicle and incubate for a few minutes.

    • Initiate platelet aggregation by adding a pre-determined concentration of 5-HT (alone or in combination with ADP).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the percentage of inhibition of aggregation by this compound compared to the vehicle control.

    • Generate a concentration-response curve to calculate the IC50 value of this compound.

Rat Caudal Artery Contraction Assay (Schild Analysis)

This organ bath assay determines the pA2 value of this compound, a measure of its competitive antagonist activity.[2]

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution.

  • This compound hydrochloride.

  • Serotonin (5-HT).

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Isolate the rat caudal artery and cut it into rings.

    • Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Experimental Protocol:

    • Allow the tissues to equilibrate under a resting tension.

    • Obtain a cumulative concentration-response curve for 5-HT-induced contraction.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a known concentration of this compound for a specific period.

    • Obtain a second cumulative concentration-response curve for 5-HT in the presence of this compound.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (the ratio of the EC50 of 5-HT in the presence and absence of this compound) for each concentration of the antagonist.

    • Plot the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The x-intercept of the resulting linear regression is the pA2 value. A slope close to unity suggests competitive antagonism.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis prep_compound Prepare this compound Dilutions assay_binding Radioligand Binding Assay prep_compound->assay_binding assay_platelet Platelet Aggregation Assay prep_compound->assay_platelet assay_organ Organ Bath Assay (Rat Caudal Artery) prep_compound->assay_organ prep_bio Prepare Biological Material (Membranes / Platelets / Tissue) prep_bio->assay_binding prep_bio->assay_platelet prep_bio->assay_organ analysis_binding Calculate Ki assay_binding->analysis_binding analysis_platelet Calculate IC50 assay_platelet->analysis_platelet analysis_organ Schild Analysis (pA2) assay_organ->analysis_organ

Caption: Experimental workflow for in vitro characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Antagonist SHT 5-HT SHT->Receptor Agonist Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: 5-HT2A receptor signaling pathway and the antagonist action of this compound.

References

Application Notes and Protocols for In Vivo Studies of R-96544, a 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design for R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This compound is the active metabolite of the prodrug R-102444.[1][2] The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for relevant in vivo models.

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by competitively and selectively blocking the 5-HT2A receptor.[1][[“]] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound inhibits these downstream signaling events, thereby mitigating the physiological effects of excessive 5-HT2A receptor activation, which is implicated in various pathological conditions, including platelet aggregation, thrombosis, and pancreatitis.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT Serotonin (5-HT) 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Activates This compound This compound This compound->5-HT2A_R Inhibits Gq_11 Gq/11 5-HT2A_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Platelet Aggregation) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: this compound inhibits the 5-HT2A receptor signaling pathway.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound and its prodrug, R-102444.

Table 1: Effect of R-102444 and this compound on Pancreatitis Models

ModelSpeciesCompoundDosing RegimenKey Findings
Caerulein-Induced Acute PancreatitisRatR-10244410 - 100 mg/kg, p.o.Dose-dependent reduction in serum amylase and lipase (B570770) activities.[2]
Pancreatic Duct Ligation-Induced Acute PancreatitisRatR-1024440.3 - 10 mg/kg, p.o.Dose-dependent reduction in serum amylase and lipase activities.[2]
Choline-Deficient, Ethionine-Supplemented Diet-Induced Acute PancreatitisMouseThis compound10 - 100 mg/kg, s.c., b.i.d.Reduced serum amylase; attenuated pancreatic necrosis, inflammation, and vacuolization.[2]
Wistar Bonn/Kobori Spontaneous Chronic PancreatitisRatR-1024440.017% and 0.17% in diet (from 3 to 9 months of age)Suppressed parenchymal destruction and adipose tissue replacement.[2]

Table 2: Effect of R-102444 on Models of Peripheral Vascular Disease

ModelSpeciesCompoundDosing RegimenKey Findings
Lauric Acid-Induced Peripheral Vascular LesionRatR-1024441 mg/kg/day, p.o.Significantly prevented the progression of vascular lesions.
Ergotamine plus Epinephrine-Induced Tail GangreneRatR-1024441 - 30 mg/kg/day, p.o.Dose-dependently prevented the development of tail gangrene.

Table 3: Antiplatelet and Antihypertensive Effects of this compound and R-102444

AssaySpeciesCompoundAdministrationKey Findings
Ex Vivo Platelet Aggregation (5-HT + Epinephrine)RabbitThis compoundi.v.Significantly inhibited platelet aggregation.[1]
Ex Vivo Platelet Aggregation (5-HT + ADP)RatR-1024441 mg/kg, p.o.Marked inhibition of platelet aggregation, significant up to 8 hours post-dosing.
5-HT-Induced Pressor ResponseRat (SHR)This compoundi.v.Attenuated the pressor response to 5-HT.[1]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments based on published literature.

Protocol 1: Caerulein-Induced Acute Pancreatitis in Rats

This protocol is designed to induce a mild, edematous acute pancreatitis to evaluate the therapeutic potential of this compound or its prodrug R-102444.

Materials:

  • Male Wistar rats (200-250 g)

  • Caerulein (B1668201) (or Ceruletide)

  • Saline solution (0.9% NaCl)

  • R-102444

  • Vehicle for R-102444 (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (for serum)

  • Amylase and lipase assay kits

  • Formalin (10%) for tissue fixation

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Animal Acclimation: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals for 12-18 hours before caerulein administration, with free access to water.

  • Drug Administration: Administer R-102444 (e.g., 10, 30, 100 mg/kg) or vehicle orally (p.o.) one hour prior to the first caerulein injection.

  • Induction of Pancreatitis: Induce acute pancreatitis by intraperitoneal (i.p.) injection of caerulein at a dose of 20 µg/kg.[2] Repeat the injection hourly for a total of 4-6 injections.

  • Sample Collection: One hour after the final caerulein injection, anesthetize the rats.

  • Blood Sampling: Collect blood via cardiac puncture or from the abdominal aorta into serum separator tubes.

  • Tissue Harvesting: Perfuse the animals with saline, then carefully dissect the pancreas. Weigh the pancreas and section it for histological analysis.

  • Biochemical Analysis: Centrifuge the blood samples to obtain serum. Measure serum amylase and lipase levels using commercial assay kits.

  • Histological Analysis: Fix a portion of the pancreas in 10% formalin, embed in paraffin, section, and stain with H&E. Evaluate the sections for edema, inflammation, and acinar cell necrosis.

Caerulein_Pancreatitis_Workflow Acclimation Animal Acclimation Fasting Fasting (12-18h) Acclimation->Fasting Drug_Admin Administer R-102444/Vehicle (p.o.) Fasting->Drug_Admin Induction Caerulein Injection (i.p., hourly x 4-6) Drug_Admin->Induction Anesthesia Anesthesia Induction->Anesthesia Sample_Collection Blood & Pancreas Collection Anesthesia->Sample_Collection Biochemistry Serum Amylase/Lipase Assay Sample_Collection->Biochemistry Histology H&E Staining & Evaluation Sample_Collection->Histology Platelet_Aggregation_Workflow Drug_Admin Administer R-102444/Vehicle (p.o.) Blood_Collection Blood Collection (Citrated) Drug_Admin->Blood_Collection PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep PPP_Prep Prepare Platelet-Poor Plasma (PPP) Blood_Collection->PPP_Prep Aggregation_Assay Perform Aggregometry (5-HT + ADP) PRP_Prep->Aggregation_Assay PPP_Prep->Aggregation_Assay Data_Analysis Analyze % Aggregation Aggregation_Assay->Data_Analysis

References

Application Notes and Protocols for R-96544 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2] As a competitive antagonist, this compound has demonstrated efficacy in various preclinical rat models, particularly those involving platelet aggregation, hypertension, and pancreatitis.[3] These application notes provide a comprehensive overview of the reported dosages of this compound and its prodrug R-102444 in rat models, detailed protocols for relevant experimental procedures, and visualizations of the associated signaling pathway and experimental workflows.

Data Presentation: this compound and R-102444 Dosage in Rat Models

The following tables summarize the dosages of this compound and its prodrug R-102444 used in various rat models.

Table 1: this compound Dosage in Rat Models

ModelRat StrainRoute of AdministrationDosageObserved EffectReference
HypertensionSpontaneously Hypertensive RatsIntravenous (i.v.)15 µg/kgAttenuation of 5-HT-evoked pressor responses

Table 2: R-102444 (Prodrug) Dosage in Rat Models

ModelRat StrainRoute of AdministrationDosageObserved EffectReference
Platelet AggregationNot specifiedOral (p.o.)Not specifiedSignificant inhibition of ex vivo platelet aggregation
Acute Pancreatitis (Caerulein-induced)Not specifiedOral (p.o.)10 - 100 mg/kgDose-dependent reduction in serum amylase and lipase (B570770)[3]
Acute Pancreatitis (Duct Ligation)Not specifiedOral (p.o.)0.3 - 10 mg/kgDose-dependent reduction in serum amylase and lipase[3]
Chronic PancreatitisWistar Bonn/KoboriDietary admixture0.017% and 0.17%Suppression of pancreatic atrophy and parenchymal destruction[3]

Signaling Pathway

This compound exerts its pharmacological effects by blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The activation of the 5-HT2A receptor by its endogenous ligand, serotonin (B10506) (5-HT), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound inhibits these downstream signaling events.

G_protein_signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes 5HT Serotonin (5-HT) 5HT->5HT2A_R Activates R96544 This compound R96544->5HT2A_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound or its prodrug R-102444 in rat models of pancreatitis.

Protocol 1: Caerulein-Induced Acute Pancreatitis in Rats

This model is used to induce a mild and reproducible form of acute pancreatitis.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Caerulein (B1668201) (or Cerulein)

  • R-102444

  • Vehicle for R-102444 (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution

  • Anesthetic agent (e.g., isoflurane, pentobarbital)

  • Blood collection tubes (for serum separation)

  • Assay kits for amylase and lipase

Procedure:

  • Animal Preparation: House rats under standard laboratory conditions with a 12-hour light/dark cycle. Provide free access to food and water.

  • Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 12-18 hours before the induction of pancreatitis, with continued free access to water.

  • Drug Administration:

    • Administer R-102444 (10-100 mg/kg) or vehicle orally (p.o.) via gavage.

    • The timing of drug administration relative to caerulein injection should be consistent across all experimental groups (e.g., 30-60 minutes prior).

  • Induction of Pancreatitis:

    • Administer caerulein at a supramaximal dose. A common protocol involves hourly intraperitoneal (i.p.) injections of caerulein (e.g., 20 µg/kg) for a total of 4-6 hours.[3]

    • Control animals should receive saline injections instead of caerulein.

  • Sample Collection:

    • At a predetermined time point after the final caerulein injection (e.g., 1-2 hours), anesthetize the rats.

    • Collect blood via cardiac puncture or from the abdominal aorta into serum separator tubes.

    • Euthanize the animals according to approved institutional guidelines.

  • Biochemical Analysis:

    • Centrifuge the blood samples to separate the serum.

    • Measure serum amylase and lipase levels using commercially available assay kits.

  • Histological Analysis (Optional):

    • Excise the pancreas, fix in 10% neutral buffered formalin, and embed in paraffin.

    • Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to evaluate edema, inflammation, and acinar cell necrosis.

Protocol 2: Pancreatic Duct Ligation-Induced Acute Pancreatitis in Rats

This surgical model induces a more severe form of acute pancreatitis.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • R-102444

  • Vehicle for R-102444

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Surgical microscope or loupes

  • Blood collection tubes

  • Assay kits for amylase and lipase

Procedure:

  • Animal Preparation and Acclimatization: As described in Protocol 1.

  • Drug Administration: Administer R-102444 (0.3-10 mg/kg) or vehicle orally (p.o.) at a set time before surgery.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline laparotomy incision to expose the abdominal cavity.

    • Gently locate the pancreas and identify the common bile-pancreatic duct near its entry into the duodenum.

    • Carefully ligate the pancreatic duct with a non-absorbable suture. Ensure the bile duct is not occluded.

    • For sham-operated controls, perform the same procedure without ligating the duct.

    • Close the abdominal incision in layers.

  • Post-operative Care:

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor the animals for recovery from anesthesia and any signs of distress.

  • Sample Collection:

    • At a predetermined time after surgery (e.g., 24 hours), re-anesthetize the rats.

    • Collect blood for biochemical analysis as described in Protocol 1.

    • Euthanize the animals.

  • Biochemical and Histological Analysis: Perform as described in Protocol 1.

Protocol 3: Wistar Bonn/Kobori (WBN/Kob) Rat Model of Chronic Pancreatitis

This is a genetic model where male rats spontaneously develop chronic pancreatitis.

Materials:

  • Male Wistar Bonn/Kobori rats (starting at approximately 3 months of age)

  • R-102444

  • Standard rat chow

  • Equipment for dietary admixture

Procedure:

  • Animal Model: Obtain male WBN/Kob rats. These rats will spontaneously develop chronic pancreatitis-like lesions.[4]

  • Dietary Admixture:

    • Prepare a diet containing R-102444 at specified concentrations (e.g., 0.017% and 0.17%).[3]

    • Ensure homogenous mixing of the compound within the chow.

  • Long-term Treatment:

    • House the rats individually and provide the medicated or control diet for an extended period (e.g., from 3 to 9 months of age).[3]

    • Monitor food consumption and body weight regularly.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the rats.

    • Excise the pancreas and measure its weight.

    • Homogenize the pancreas to measure total protein and amylase content.

    • Perform histological analysis on pancreatic tissue to assess the degree of fibrosis, parenchymal destruction, and adipose tissue replacement.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study in rats to evaluate the efficacy of a compound like this compound or its prodrug.

experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Control, Vehicle, Treatment) Animal_Acclimatization->Group_Allocation Pre_treatment Pre-treatment (R-102444 or Vehicle) Group_Allocation->Pre_treatment Disease_Induction Disease Induction (e.g., Caerulein Injection) Pre_treatment->Disease_Induction Monitoring Monitoring (Clinical Signs, Body Weight) Disease_Induction->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Pancreas) Monitoring->Endpoint_Collection Analysis Data Analysis (Biochemical, Histological) Endpoint_Collection->Analysis Conclusion Conclusion Analysis->Conclusion End End Conclusion->End

Caption: General Experimental Workflow for In Vivo Studies in Rat Models.

References

Application Notes and Protocols for R-96544 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1][2][3] As a selective 5-HT2A antagonist, this compound holds potential for investigating the role of this receptor in various physiological and pathological processes. These application notes provide a summary of the known effects of this compound in mice and detailed protocols for its administration.

Disclaimer: Specific pharmacokinetic data for this compound in mice, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and bioavailability, are not currently available in the public domain. The following protocols are based on general best practices for compound administration in mice and should be adapted as necessary based on pilot studies.

Data Presentation

Efficacy of this compound in a Mouse Model of Acute Pancreatitis
Mouse ModelAdministration RouteDosage Range (mg/kg)FrequencyKey Findings
Choline-deficient, ethionine-supplemented dietSubcutaneous (s.c.)10 - 100b.i.d.Reduced serum amylase activity; attenuated pancreatic necrosis, inflammation, and vacuolization.[2]

Experimental Protocols

General Guidelines for Reagent Preparation
  • Vehicle Selection: The choice of vehicle for this compound will depend on the administration route and the compound's solubility. Common vehicles for in vivo mouse studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent being non-toxic to the animals. It is crucial to perform vehicle-only control experiments.

  • Formulation: this compound should be dissolved in the chosen vehicle to the desired concentration. Gentle warming or vortexing may be necessary to achieve complete dissolution. The final solution should be sterile-filtered (0.22 µm filter) before administration, especially for intravenous or intraperitoneal routes.

Subcutaneous (s.c.) Injection Protocol

This protocol is adapted from the study on acute pancreatitis in mice where this compound was shown to be effective.[2]

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol (B145695) wipes

  • Animal restraint device (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and back. Ensure the animal is held firmly but without causing distress.

  • Site Preparation: Swab the injection site (typically the dorsal midline, between the shoulder blades) with a 70% ethanol wipe and allow it to dry.

  • Needle Insertion: Pinch the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Injection: Slowly inject the this compound solution.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (i.p.) Injection Protocol

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol wipes

  • Animal restraint device (optional)

Procedure:

  • Animal Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.

  • Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Site Preparation: Swab the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle. The depth of insertion should be just enough to penetrate the abdominal wall.

  • Aspiration: Gently aspirate to check for the presence of urine or intestinal contents, which would indicate improper needle placement. If this occurs, discard the syringe and prepare a fresh injection.

  • Injection: Inject the this compound solution slowly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse effects.

Oral Gavage (p.o.) Protocol

Oral gavage is used for precise oral dosing. This procedure requires proper training to avoid injury to the animal.

Materials:

  • This compound solution

  • Sterile syringes

  • Flexible or rigid gavage needle with a ball tip (e.g., 20-22 gauge for adult mice)

  • Animal restraint device (optional)

Procedure:

  • Animal Restraint: Firmly scruff the mouse to immobilize its head and neck. The body should be held in a vertical position.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.

  • Verification of Placement: If there is any resistance, the needle may be in the trachea. Do not force it. Withdraw and try again.

  • Administration: Once the needle is correctly placed in the esophagus and advanced to the pre-measured mark, administer the this compound solution slowly.

  • Withdrawal: After administration, gently remove the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse reactions.

Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily signals through the Gq/11 protein.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a valuable tool for studying the in vivo functions of the 5-HT2A receptor. While specific pharmacokinetic data in mice are lacking, the provided administration protocols offer a starting point for researchers. The efficacy of this compound in a mouse model of pancreatitis highlights its potential therapeutic relevance. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles in mice to facilitate its broader use in preclinical research.

References

Application Notes and Protocols for R-96544 in Caudal Artery Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, the active metabolite of R-102444, is a potent, competitive, and highly selective 5-HT2A receptor antagonist.[1] The 5-HT2A receptor, a G-protein coupled receptor, plays a crucial role in mediating the contractile response of vascular smooth muscle to serotonin (B10506) (5-hydroxytryptamine, 5-HT). Activation of this receptor initiates a signaling cascade leading to vasoconstriction. Understanding the antagonistic properties of compounds like this compound on this pathway is vital for the development of novel therapeutics for cardiovascular diseases characterized by excessive vasoconstriction.

These application notes provide a detailed protocol for utilizing this compound in isolated rat caudal artery contraction studies to characterize its antagonist activity. The caudal artery is a commonly used ex vivo model for studying vascular reactivity due to its sensitivity to serotonin and ease of dissection.

Data Presentation

The antagonist potency of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

CompoundAgonistTissueParameterValueReference
This compoundSerotonin (5-HT)Rat Caudal ArterypA210.4[1]
This compoundSerotonin (5-HT)Rat Caudal ArterySchild Plot Slope1.04[1]

A Schild plot slope near unity (1.0) is indicative of competitive antagonism.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of 5-HT-induced vasoconstriction via the 5-HT2A receptor and the mechanism of inhibition by this compound.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates serotonin Serotonin (5-HT) serotonin->receptor Binds r96544 This compound r96544->receptor Blocks (Competitive) ca_release Ca²⁺ Release (from SR) ip3->ca_release pkc PKC Activation dag->pkc mlck MLCK Activation ca_release->mlck contraction Smooth Muscle Contraction pkc->contraction mlck->contraction

Caption: 5-HT2A receptor signaling pathway and this compound inhibition.

Experimental Protocols

This section details the methodology for investigating the effect of this compound on serotonin-induced contractions in isolated rat caudal arteries using wire myography.

Materials and Reagents
  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1

  • Serotonin (5-hydroxytryptamine) hydrochloride

  • This compound hydrochloride

  • Phenylephrine (B352888)

  • Acetylcholine (B1216132)

  • Distilled, deionized water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Wire myograph system

  • Dissection microscope and tools

  • Data acquisition system

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

G cluster_prep Tissue Preparation cluster_mounting Myograph Setup cluster_viability Viability & Endothelium Check cluster_protocol Antagonist Protocol euthanasia Euthanize Rat dissection Dissect Caudal Artery euthanasia->dissection cleaning Clean Adherent Tissue dissection->cleaning rings Cut into 2-3 mm Rings cleaning->rings mount Mount Artery Rings rings->mount tension Apply Optimal Resting Tension mount->tension equilibrate Equilibrate in Krebs Solution tension->equilibrate kcl Contract with KCl equilibrate->kcl wash Washout kcl->wash phe Contract with Phenylephrine wash->phe ach Relax with Acetylcholine phe->ach incubate Incubate with this compound (or vehicle) ach->incubate crc Generate Cumulative 5-HT Concentration-Response Curve incubate->crc data_analysis data_analysis crc->data_analysis Analyze Data (Schild Plot, pA2)

Caption: Experimental workflow for caudal artery contraction study.

Detailed Protocol
  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat according to institutional guidelines.

    • Carefully dissect the ventral caudal artery and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove any adhering connective and adipose tissue.

    • Cut the cleaned artery into 2-3 mm rings.

  • Myograph Setup and Equilibration:

    • Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

    • Apply an optimal resting tension to the arterial rings (to be determined empirically for the specific setup, typically in the range of 5-10 mN).

    • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Assess the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl).

    • After washing and return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, assess endothelial integrity by adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. For studies focusing on smooth muscle effects, the endothelium can be mechanically removed at the start of the experiment.

  • Antagonist Incubation and Concentration-Response Curves:

    • After a final washout and return to baseline, incubate the arterial rings with either vehicle (control) or a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the bath in a stepwise manner (e.g., from 1 nM to 100 µM).

    • Record the contractile response until a maximal effect is achieved.

    • Repeat this procedure for several different concentrations of this compound to generate a family of concentration-response curves.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves for serotonin in the absence and presence of different concentrations of this compound.

    • Determine the EC50 values for serotonin in each condition.

    • Perform a Schild plot analysis by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression will provide the pA2 value. A slope of the regression line close to 1 is consistent with competitive antagonism.

Conclusion

This document provides a comprehensive guide for utilizing this compound in rat caudal artery contraction studies. The provided protocols and background information will enable researchers to effectively characterize the 5-HT2A antagonistic properties of this compound, contributing to a better understanding of its therapeutic potential in cardiovascular medicine.

References

Application Notes and Protocols for R-96544 in Fragile X Syndrome Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragile X Syndrome (FXS) is a neurodevelopmental disorder characterized by intellectual disability and cognitive deficits.[1][2] It is primarily caused by the silencing of the FMR1 gene, leading to a deficiency of the Fragile X Mental Retardation Protein (FMRP).[1][2] FMRP is an RNA-binding protein that plays a critical role in regulating synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4] A key pathological feature in FXS models is impaired long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1]

R-96544 is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[5] Research has shown that pharmacological inhibition of the 5-HT2A receptor can modulate synaptic plasticity.[6][7][8] These application notes provide a comprehensive overview of the use of this compound to investigate and potentially rescue LTP deficits in mouse models of Fragile X Syndrome, based on published research.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on LTP in the anterior cingulate cortex (ACC) of wild-type (WT) and Fmr1 knockout (KO) mice, a model for Fragile X Syndrome.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in the Anterior Cingulate Cortex

GenotypeTreatmentLTP Amplitude (% of Baseline)Number of Slices (n)Number of Mice
Wild-Type (WT)Pairing Training OnlyNot specified in abstract135
Fmr1 KOPairing Training OnlyLTP was lost116
Wild-Type (WT)This compound (5 µM) + Pairing172.8% ± 6.9%115
Fmr1 KOThis compound (5 µM) + Pairing108.7% ± 8.0%125

Data extracted from Xu et al., 2012.[6][7]

Table 2: Control Experiments for LTP Induction

GenotypeConditionLTP Amplitude (% of Baseline)Number of Slices (n)Number of Mice
Wild-Type (WT)AP5 (50 µM) + Pairing104.2% ± 6.3%94
Wild-Type (WT)BAPTA (10 mM in pipette) + Pairing102.6% ± 6.8%73

Data extracted from Xu et al., 2012, demonstrating the NMDA receptor and postsynaptic calcium dependence of LTP in this paradigm.[6]

Experimental Protocols

This section provides detailed protocols forslice preparation, electrophysiological recording, and LTP induction as described in the cited literature.

Protocol 1: Acute Brain Slice Preparation
  • Animal Model: Use adult male C57Bl/6 mice for wild-type controls and Fmr1 KO mice on a congenic FVB background.

  • Anesthesia: Anesthetize the mouse with isoflurane (B1672236) and decapitate.

  • Brain Extraction: Rapidly remove the entire brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Slicing Solution (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 25 glucose, 20 HEPES, 3 Na-pyruvate, 10 MgSO4, and 0.5 CaCl2.

  • Slicing: Cut 300 µm thick coronal slices containing the anterior cingulate cortex using a vibratome (e.g., Leica VT1200S).

  • Recovery: Transfer the slices to an incubation chamber filled with artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2. Incubate at 32°C for at least 1 hour before recording.

    • ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, and 2 CaCl2.

Protocol 2: Whole-Cell Patch-Clamp Recording and LTP Induction
  • Slice Transfer: Place a single slice in the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 28-30°C.

  • Neuron Identification: Visualize pyramidal neurons in layer II/III of the ACC using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Patch Pipette: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.

    • Internal Solution (in mM): 120 K-gluconate, 5 NaCl, 1 MgCl2, 0.2 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na3-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell recording configuration.

    • Record excitatory postsynaptic currents (EPSCs) at a holding potential of -70 mV.

    • Use a bipolar tungsten stimulating electrode placed in layer V to evoke synaptic responses.

  • LTP Induction (Pairing Protocol):

    • After establishing a stable baseline of synaptic transmission for at least 10-20 minutes (stimulating at 0.05 Hz), apply the LTP-inducing pairing protocol.

    • The pairing protocol consists of pairing presynaptic stimulation with postsynaptic depolarization to 0 mV for 100 seconds (50 pulses at 0.5 Hz).

  • Drug Application:

    • To test the effect of this compound, bath-apply the drug at a concentration of 5 µM for 30 minutes before and during the pairing protocol.

    • Prepare a stock solution of this compound in DMSO and dilute to the final concentration in ACSF.

  • Data Analysis:

    • Monitor the EPSC amplitude for at least 60 minutes after the pairing protocol.

    • Express the LTP magnitude as the percentage of the average baseline EPSC amplitude.

Signaling Pathways and Workflows

Signaling Pathway of 5-HT2A Receptor Antagonism in Modulating LTP

The following diagram illustrates the proposed signaling pathway by which this compound, a 5-HT2A receptor antagonist, is expected to influence LTP. In wild-type neurons, blocking the 5-HT2A receptor facilitates NMDA receptor-dependent LTP and promotes the surface expression of AMPA receptors (specifically the GluR1 subunit). This process is dependent on FMRP. In Fragile X models lacking FMRP, this pathway is disrupted, and this compound fails to rescue the LTP deficit.

G cluster_postsynaptic Postsynaptic Spine Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Activates PLC Phospholipase C 5HT2AR->PLC Activates R96544 This compound R96544->5HT2AR Inhibits FMRP FMRP PLC->FMRP Modulates (Inhibitory Effect on Translation) GluR1_mRNA GluR1 mRNA FMRP->GluR1_mRNA Represses Translation GluR1_protein GluR1 Protein (Translation) GluR1_mRNA->GluR1_protein GluR1_surface Surface GluR1 (Insertion) GluR1_protein->GluR1_surface LTP LTP Induction GluR1_surface->LTP Enhances NMDAR NMDA Receptor Ca2 Ca2+ Influx NMDAR->Ca2 Ca2->LTP

Proposed signaling cascade for this compound action on LTP.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing the effect of this compound on LTP in brain slices from Fragile X model mice.

G start Start animal_prep Anesthetize Mouse (WT or Fmr1 KO) start->animal_prep brain_extraction Rapid Brain Extraction animal_prep->brain_extraction slicing Prepare Acute Coronal Slices (300 µm) brain_extraction->slicing recovery Slice Recovery in ACSF (>1 hr at 32°C) slicing->recovery transfer Transfer Slice to Recording Chamber recovery->transfer recording Establish Whole-Cell Patch-Clamp Recording transfer->recording baseline Record Stable Baseline (10-20 min) recording->baseline drug_app Bath Apply this compound (5 µM) or Vehicle baseline->drug_app ltp_induction Induce LTP (Pairing Protocol) drug_app->ltp_induction post_ltp_rec Record Post-Pairing for 60 min ltp_induction->post_ltp_rec analysis Data Analysis: Calculate LTP Amplitude post_ltp_rec->analysis end End analysis->end

Workflow for LTP experiments with this compound.

Conclusion

The 5-HT2A receptor antagonist this compound has been shown to facilitate LTP in the anterior cingulate cortex of wild-type mice.[6][7] However, this effect is absent in Fmr1 KO mice, suggesting that FMRP is crucial for the serotonergic modulation of synaptic plasticity.[6][7] The mechanism appears to involve FMRP-dependent regulation of AMPA receptor subunit GluR1 surface expression.[8] These findings highlight the 5-HT2A receptor as a potential therapeutic target for Fragile X Syndrome, although the lack of efficacy of this compound in the absence of FMRP suggests that combination therapies or alternative approaches may be necessary. The protocols and data presented here provide a framework for further investigation into the role of the serotonergic system in the pathophysiology of Fragile X Syndrome.

References

Application Notes and Protocols for Preparing R-96544 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] As a crucial tool in neuroscience and pharmacology research, the accurate preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

This compound hydrochloride is the active metabolite of the prodrug R-102444.[3][4] It exhibits high affinity for the 5-HT2A receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[3][5] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gαq signaling pathway, which upon activation, leads to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound hydrochloride are summarized in the table below.

PropertyValueReference
Chemical Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride[1]
Molecular Formula C₂₂H₂₉NO₃·HCl[1]
Molecular Weight 391.94 g/mol [1][2]
Purity ≥98%[1]
Solubility (Water) Soluble to 100 mM[1]
Solubility (DMSO) Soluble to 100 mM[1]
CAS Number 167144-80-1[1]

Experimental Protocols

Materials
  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 391.94 g/mol * 1000 mg/g

    • Mass (mg) = 3.9194 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.92 mg of this compound hydrochloride powder directly into the tube. Record the exact weight.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]

Protocol 2: Preparation of a 10 mM this compound Stock Solution in Water

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in sterile water.

  • Calculate the required mass of this compound:

    • The required mass is the same as in Protocol 1: 3.92 mg for 1 mL of a 10 mM solution.

  • Weighing the Compound:

    • Follow the same procedure as in Protocol 1, Step 2.

  • Dissolution:

    • Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. As with DMSO, gentle warming can be applied if needed.

  • Storage:

    • Aqueous stock solutions are generally less stable than those prepared in DMSO. It is recommended to prepare fresh aqueous solutions for each experiment.

    • If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, it is advisable to use DMSO as the solvent. The manufacturer recommends storing the solid compound at room temperature.[1]

Visualizations

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (DMSO or Water) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve store 4. Aliquot and Store at -20°C or -80°C dissolve->store

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway 5-HT2A Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT2A Receptor serotonin->receptor Agonist gq Gαq receptor->gq Activates r96544 This compound r96544->receptor Antagonist plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses ca_release->response pkc->response

Caption: this compound antagonizes the 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols for the Use of R-96544 in Ex Vivo Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Serotonin, a weak platelet agonist on its own, plays a significant role in amplifying platelet aggregation induced by other agonists such as ADP, collagen, and epinephrine.[2] By blocking the 5-HT2A receptor on platelets, this compound effectively inhibits the potentiating effect of serotonin on platelet aggregation.[1] This makes this compound a valuable tool for studying the role of the 5-HT2A receptor in platelet function and for the development of novel antiplatelet therapies.[3]

These application notes provide a comprehensive guide for the use of this compound in ex vivo platelet aggregation studies, primarily utilizing Light Transmission Aggregometry (LTA). The protocols outlined below are intended to assist researchers in accurately assessing the inhibitory activity of this compound on platelet function.

Data Presentation

ParameterValueDescriptionSpeciesReference
pA2 10.4A measure of the potency of a competitive antagonist. A higher pA2 value indicates higher potency. This value was determined in rat caudal artery contraction mediated by 5-HT2A receptors.Rat[1]

Note: IC50 values represent the concentration of an inhibitor required to reduce a specific biological response by 50%. While not available for this compound in the reviewed literature, for comparison, other 5-HT2A antagonists like ketanserin (B1673593) and sarpogrelate (B137540) have reported IC50 values against collagen-induced platelet aggregation in the micromolar range (32.1 µM and 66.8 µM, respectively).[4]

Signaling Pathways

5-HT2A Receptor Signaling Pathway in Platelets and Inhibition by this compound

Activation of the 5-HT2A receptor on platelets by serotonin (5-HT) initiates a signaling cascade through Gq proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This cascade, along with other signaling events, ultimately leads to platelet shape change, granule release, and aggregation. This compound, as a competitive antagonist, binds to the 5-HT2A receptor, preventing serotonin from binding and thereby blocking the initiation of this signaling pathway.

G cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling 5HT Serotonin (5-HT) 5HT2A 5-HT2A Receptor 5HT->5HT2A Binds & Activates R96544 This compound R96544->5HT2A Blocks Gq Gq 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Figure 1: 5-HT2A receptor signaling and this compound inhibition.

Experimental Protocols

Ex Vivo Platelet Aggregation Using Light Transmission Aggregometry (LTA)

This protocol is a general guideline and should be optimized for specific experimental conditions.

1. Materials and Reagents:

  • This compound hydrochloride

  • Serotonin (5-hydroxytryptamine) hydrochloride

  • Other platelet agonists (e.g., ADP, collagen, epinephrine)

  • Whole blood from healthy human donors or experimental animals (e.g., rabbits, rats)

  • 3.2% or 3.8% Sodium Citrate (B86180) anticoagulant solution

  • Saline solution (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Light Transmission Aggregometer

  • Centrifuge

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Carefully transfer the supernatant (PRP) to a clean polypropylene (B1209903) tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining platelets and red blood cells.

  • Carefully collect the supernatant (PPP).

  • Adjust the platelet count in the PRP to the desired concentration (typically 2.5 x 10⁸ platelets/mL) using PPP.

3. Preparation of this compound and Agonist Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., saline or DMSO). Further dilutions should be made in saline to the desired final concentrations.

  • Prepare stock solutions of platelet agonists (e.g., serotonin, ADP, collagen) in their respective recommended solvents. Further dilutions should be made in saline.

4. Platelet Aggregation Assay:

  • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.

  • Add a small volume (e.g., 50 µL) of the this compound solution at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

  • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

  • Initiate platelet aggregation by adding a small volume (e.g., 50 µL) of the platelet agonist (e.g., serotonin in combination with a sub-threshold concentration of another agonist like ADP or epinephrine).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • The percentage of platelet aggregation is calculated from the change in light transmission. The percentage inhibition is then calculated relative to the vehicle control.

Experimental Workflow for Ex Vivo Platelet Aggregation

The following diagram illustrates the key steps in performing an ex vivo platelet aggregation experiment to evaluate the effect of this compound.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP PRP Preparation (Centrifugation at 150-200g) Blood->PRP PPP PPP Preparation (Centrifugation at >2000g) Blood->PPP Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP->Adjust Equilibrate Equilibrate PRP in Aggregometer (37°C) Adjust->Equilibrate Incubate Incubate with this compound or Vehicle Equilibrate->Incubate Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Incubate->Calibrate Agonist Add Platelet Agonist (e.g., 5-HT + ADP) Calibrate->Agonist Record Record Aggregation (Light Transmission) Agonist->Record Calculate Calculate % Aggregation and % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot

Figure 2: Experimental workflow for ex vivo platelet aggregation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in platelet physiology and pathophysiology. The protocols and information provided herein offer a framework for researchers to design and execute robust ex vivo platelet aggregation studies to further characterize the antiplatelet effects of this compound and other 5-HT2A receptor antagonists. Careful adherence to established methodologies for platelet handling and aggregation measurement is crucial for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

R-96544 Technical Support Center: Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of R-96544 in DMSO and water. It includes detailed protocols, troubleshooting advice for common experimental issues, and frequently asked questions.

This compound Solubility Data

This compound hydrochloride demonstrates high solubility in both dimethyl sulfoxide (B87167) (DMSO) and water. The following table summarizes the quantitative solubility data for this compound.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10039.19
DMSO10039.19

Note: This data is based on a molecular weight of 391.94 g/mol for this compound hydrochloride. Batch-specific molecular weights may vary, so it is crucial to refer to the Certificate of Analysis for precise calculations.

Experimental Protocols

Preparing a 100 mM Stock Solution in DMSO or Water

This protocol outlines the steps to prepare a 100 mM stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO or sterile, purified water

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the Compound: Before opening, allow the vial of this compound hydrochloride to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.[1]

  • Weigh the Compound: In a suitable weighing vessel, carefully weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 100 mM solution, you would need 39.19 mg of the compound (assuming a molecular weight of 391.94 g/mol ).

  • Add Solvent: Add the appropriate volume of DMSO or water to the vial containing the weighed compound.

  • Dissolve the Compound: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. If the compound does not dissolve readily, brief sonication in a water bath may be used to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for up to one month.[1] For long-term storage of the solid compound, keep it at room temperature in a tightly sealed vial.

Troubleshooting and FAQs

This section addresses common questions and issues that may arise when working with this compound.

Q1: My this compound hydrochloride is not dissolving at 100 mM, even with vortexing. What should I do?

A1: If you encounter difficulty dissolving this compound, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution briefly in a water bath (37°C). Do not overheat, as this could degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up any clumps and increase the surface area of the powder.

  • pH Adjustment (for aqueous solutions): Although this compound hydrochloride is a salt and should be readily soluble in water, ensuring the pH of your water is near neutral can be beneficial.

Q2: Can I store my this compound stock solution at 4°C?

A2: For short-term storage (a few days), 4°C may be acceptable, but for longer-term storage (up to one month), it is recommended to store aliquots at -20°C to minimize degradation.[1] Always use tightly sealed vials to prevent evaporation and contamination.

Q3: Is it necessary to use the batch-specific molecular weight for my calculations?

A3: Yes, it is highly recommended. The degree of hydration can vary between batches, which will affect the molecular weight. Using the batch-specific molecular weight provided on the Certificate of Analysis will ensure the accuracy of your stock solution's concentration.

Q4: How long is the solid this compound hydrochloride stable?

A4: When stored as recommended (at room temperature in a tightly sealed vial), the solid compound can be stored for up to 6 months.[1]

Q5: Can I prepare a stock solution at a concentration higher than 100 mM?

A5: The reported maximum solubility is 100 mM.[2] Attempting to prepare a more concentrated solution may result in an unsaturated solution or precipitation of the compound. It is advisable to work within the specified solubility limits.

Visual Guides

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Equilibrate Equilibrate Vial to Room Temperature Weigh Weigh this compound HCl Equilibrate->Weigh Add_Solvent Add DMSO or Water Weigh->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Check_Solubility Visually Inspect (Clear Solution?) Vortex->Check_Solubility Sonicate Optional: Sonicate 5-10 min Check_Solubility->Sonicate No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Sonicate->Vortex Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing a stock solution of this compound hydrochloride.

Troubleshooting Logic for Solubility Issues

G Start Compound Not Fully Dissolved Warm Gentle Warming (e.g., 37°C) Start->Warm Check1 Is it Dissolved? Warm->Check1 Sonicate Sonicate in Water Bath Check1->Sonicate No Success Solution is Ready Check1->Success Yes Check2 Is it Dissolved? Sonicate->Check2 Recheck Re-check Concentration & Solvent Volume Check2->Recheck No Check2->Success Yes

Caption: Decision-making workflow for troubleshooting this compound solubility problems.

References

optimizing R-96544 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information for researchers using the compound designated as R-96544. It is critical to note that the identifier "this compound" is associated in scientific literature with a potent 5-HT2A receptor antagonist.[1][2] This guide is structured to address inquiries related to this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is a potent and selective 5-HT2A receptor antagonist.[1][2] It functions by competitively blocking the 5-HT2A receptor, thereby inhibiting the downstream signaling typically initiated by the binding of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1] It is the active metabolite of the orally administered compound R-102444.[1][2]

Q2: What is the typical solvent for dissolving and storing this compound?

A2: While specific solubility data for this compound is not detailed in the provided search results, compounds of this nature are often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vitro assays, it is common to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Always check for precipitation after dilution.

Q3: What is a good starting concentration range for my in vitro experiments?

A3: The optimal concentration will be highly dependent on your specific assay and cell type. Based on its high affinity, a good starting point for dose-response experiments would be to test a wide range of concentrations, for example, from 1 nM to 10 µM. A pA2 value of 10.4 has been reported in a rat caudal artery contraction assay, which suggests high potency.[1]

Q4: Is this compound selective for the 5-HT2A receptor?

A4: Yes, studies indicate that this compound is highly selective for the 5-HT2A receptor. It has been shown to not inhibit 5-HT3 or 5-HT2B receptor-mediated contractions.[1]

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound in my assay.

  • Solution 1: Confirm Receptor Expression: Ensure that the cell line or tissue you are using expresses the 5-HT2A receptor at a sufficient level. You can verify this through qPCR, Western blot, or by using a positive control agonist (like serotonin) that is known to elicit a response.

  • Solution 2: Check Compound Integrity: Ensure your stock solution of this compound has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.

  • Solution 3: Review Assay Design: As an antagonist, this compound will not produce a direct effect on its own. Its activity is observed by its ability to block the effect of a 5-HT2A agonist. Ensure you are pre-incubating with this compound for a sufficient period before adding the agonist.

Issue 2: I am seeing high background or off-target effects.

  • Solution 1: Optimize Concentration: High concentrations of any compound can lead to non-specific effects. Perform a careful dose-response curve to find the lowest effective concentration that specifically blocks the 5-HT2A agonist response.

  • Solution 2: Solvent Control: Ensure you are running a vehicle control (e.g., DMSO diluted to the same final concentration as in your this compound-treated samples) to rule out any effects of the solvent itself.[4]

Issue 3: My compound is precipitating in the aqueous assay buffer.

  • Solution 1: Adjust Final DMSO Concentration: If you are diluting a DMSO stock, try to keep the final concentration of DMSO in your assay below 0.5% or 0.1% to maintain solubility.[3]

  • Solution 2: Use a Different Solvent: If solubility issues persist, you may need to investigate other solvents, although DMSO is a common starting point for many organic compounds.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueAssay SystemReference
pA2 10.4Rat Caudal Artery Contraction (5-HT mediated)[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.

Experimental Protocols

Protocol: 5-HT2A Receptor-Mediated Caudal Artery Contraction Assay

This protocol is adapted from methodologies used to characterize 5-HT2A receptor antagonists.[1]

1. Materials:

  • Rat caudal artery
  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
  • Serotonin (5-HT)
  • This compound
  • Organ bath setup with isometric force transducer

2. Procedure:

  • Isolate the rat caudal artery and cut it into rings (2-3 mm in length).
  • Mount the artery rings in an organ bath filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.0 g, washing with fresh Krebs solution every 15 minutes.
  • Obtain a reference contraction by exposing the tissue to a high concentration of KCl (e.g., 70 mM).
  • After washing out the KCl and allowing the tissue to return to baseline, pre-incubate the artery rings with various concentrations of this compound (or vehicle control) for 30 minutes.
  • Generate a cumulative concentration-response curve for serotonin (5-HT) by adding it in a stepwise manner (e.g., 1 nM to 100 µM).
  • Record the isometric contraction force at each concentration.

3. Data Analysis:

  • Plot the 5-HT concentration-response curves in the absence and presence of different concentrations of this compound.
  • The antagonist effect of this compound will be observed as a rightward shift in the 5-HT concentration-response curve.[1]
  • Perform a Schild plot analysis to determine the pA2 value, which quantifies the potency of this compound.[1]

Diagrams

Gq_Pathway_Antagonist cluster_membrane Cell Membrane Receptor 5-HT2A-R Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (Cellular Response) IP3->Ca_Release Stimulates

Caption: 5-HT2A receptor signaling pathway and antagonist action.

Experimental_Workflow A Isolate & Mount Rat Caudal Artery Rings B Equilibrate in Organ Bath (60 min) A->B C Obtain Reference Contraction (High KCl) B->C D Wash & Return to Baseline C->D E Pre-incubate with this compound or Vehicle (30 min) D->E F Add Serotonin (Cumulative Doses) E->F G Record Contraction Force F->G H Data Analysis (Schild Plot) G->H

Caption: Workflow for the artery contraction assay.

References

R-96544 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of R-96544. It includes frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored at room temperature.[1]

Q2: How should I prepare stock solutions of this compound hydrochloride?

A2: this compound hydrochloride is soluble in both water and DMSO up to 100 mM.[1] For optimal results, use sterile, high-purity solvents. When preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the vial's certificate of analysis for precise concentration calculations.

Q3: What are the best practices for storing this compound hydrochloride stock solutions?

A3: While this compound is not a peptide, general best practices for storing sensitive chemical solutions should be followed to ensure stability and longevity. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C. Solutions should be stored in tightly sealed vials to prevent evaporation and contamination.

Q4: Is this compound sensitive to light?

Stability and Storage Conditions

The following table summarizes the recommended storage and stability information for this compound hydrochloride.

FormSolventConcentrationStorage TemperatureNotes
Solid (Lyophilized) N/AN/ARoom TemperatureProtect from light and moisture.
Stock Solution Waterup to 100 mM-20°C to -80°CAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution DMSOup to 100 mM-20°C to -80°CAliquot to avoid freeze-thaw cycles. Protect from light.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected results in my assay.

  • Possible Cause 1: Compound Degradation. Improper storage of stock solutions, such as repeated freeze-thaw cycles or prolonged exposure to light, may lead to degradation of this compound.

    • Solution: Always use freshly prepared solutions or properly stored single-use aliquots. Ensure that solutions are protected from light during all experimental steps.

  • Possible Cause 2: Incorrect Concentration. The molecular weight of the compound can vary between batches due to hydration.

    • Solution: Always calculate the mass required for your stock solution based on the batch-specific molecular weight found on the Certificate of Analysis.

  • Possible Cause 3: Experimental Variability.

    • Solution: Ensure all experimental parameters are consistent between assays. Include positive and negative controls to validate the experimental setup. If the issue persists, consider repeating the experiment with a fresh aliquot of this compound.

Issue 2: Difficulty dissolving the compound.

  • Possible Cause: The compound may not be dissolving completely at the desired concentration.

    • Solution: this compound hydrochloride is reported to be soluble up to 100 mM in water and DMSO.[1] If you experience solubility issues, gentle warming or brief sonication may aid in dissolution. Ensure the solvent is of high purity.

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect fresh human whole blood into tubes containing 3.2% sodium citrate. b. To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. c. Carefully collect the supernatant (PRP) and transfer it to a new tube. d. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The resulting supernatant is PPP.

2. Assay Procedure: a. Pre-warm the PRP and PPP samples to 37°C. b. Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar. c. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission. d. Place the cuvette with PRP in the sample well to establish the 0% transmission baseline. e. Add the desired concentration of this compound (or vehicle control) to the PRP in the sample cuvette. f. Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. g. Induce platelet aggregation by adding a platelet agonist such as serotonin (B10506) (5-HT), ADP, or collagen. h. Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation. i. Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

Visualizations

5-HT2A Receptor Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor binds r96544 This compound r96544->receptor blocks ip3 IP3 pip2->ip3 produces dag DAG pip2->dag produces ca_release Ca²⁺ Release ip3->ca_release induces pkc Protein Kinase C (PKC) Activation dag->pkc activates cellular_response Cellular Response (e.g., Platelet Aggregation) ca_release->cellular_response pkc->cellular_response

Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.

Experimental Workflow: Platelet Aggregation Inhibition Assay

G start Start: Collect Whole Blood prep_prp Prepare Platelet-Rich Plasma (PRP) (Low-Speed Centrifugation) start->prep_prp prep_ppp Prepare Platelet-Poor Plasma (PPP) (High-Speed Centrifugation) start->prep_ppp setup_agg Set up Aggregometer (0% with PRP, 100% with PPP) prep_prp->setup_agg prep_ppp->setup_agg incubate Incubate PRP with this compound or Vehicle Control (37°C) setup_agg->incubate add_agonist Add Agonist (e.g., 5-HT) to Induce Aggregation incubate->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Data & Calculate % Inhibition record->analyze end End analyze->end

Caption: Workflow for assessing platelet aggregation inhibition by this compound.

References

potential off-target effects of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of R-96544, a potent and selective 5-HT2A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It exhibits high affinity for this receptor and acts as a competitive antagonist, meaning it blocks the receptor's activation by serotonin (5-hydroxytryptamine, 5-HT).[1] This antagonism is responsible for its primary pharmacological effects, such as the inhibition of 5-HT-induced platelet aggregation and vascular smooth muscle contraction.[1][3]

Q2: What are the known off-target receptors for this compound?

While this compound is highly selective for the 5-HT2A receptor, it can interact with other receptors at higher concentrations. The known off-target receptors include α1-adrenergic, D2 dopamine (B1211576), 5-HT1, 5-HT3, and β-adrenergic receptors. The affinity of this compound for these off-target receptors is significantly lower than for the 5-HT2A receptor.

Q3: What are the potential functional consequences of these off-target interactions?

Off-target binding can lead to unintended biological effects in your experiments. For example, weak antagonism of α1-adrenergic receptors could lead to vasodilation, while interaction with D2 dopamine receptors might influence neuronal signaling pathways unrelated to the 5-HT2A system. Understanding these potential off-target effects is crucial for accurate data interpretation.

Troubleshooting Guide

Issue 1: Unexpected cardiovascular effects are observed in my in vivo model (e.g., changes in blood pressure).

  • Possible Cause: This could be due to the off-target activity of this compound at α1-adrenergic or β-adrenergic receptors, which are involved in regulating blood pressure.[1] Although the affinity is much lower, at higher concentrations, this compound may cause vasodilation through weak α1-adrenergic antagonism.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.

    • Use of More Selective Antagonists: As a control, consider using a more selective 5-HT2A antagonist with a different off-target profile to see if the same cardiovascular effect is observed.

    • Co-administration with Selective Antagonists: Co-administer this compound with a highly selective α1-adrenergic or β-adrenergic antagonist. If the unexpected cardiovascular effect is blocked, it confirms the involvement of that off-target receptor.

Issue 2: My cell-based assay shows changes in cAMP levels that are inconsistent with 5-HT2A receptor signaling.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Confirm the expression of potential off-target receptors (β-adrenergic, D2 dopamine, 5-HT1) in your cell line.

    • cAMP Assays with Selective Agents: Use selective agonists and antagonists for the suspected off-target receptors to confirm their functional presence in your cells.

    • Lower this compound Concentration: Reduce the concentration of this compound to a range where it is highly selective for the 5-HT2A receptor to see if the unexpected cAMP response is diminished.

Issue 3: I am observing neuronal firing patterns in my electrophysiology recordings that cannot be solely attributed to 5-HT2A receptor blockade.

  • Possible Cause: Off-target interactions with D2 dopamine, 5-HT1, or 5-HT3 receptors could be influencing neuronal excitability.[8][9][10] The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can directly affect membrane potential.[10]

  • Troubleshooting Steps:

    • Pharmacological Blockade: Use selective antagonists for D2, 5-HT1, and 5-HT3 receptors in combination with this compound to isolate the contribution of each receptor to the observed neuronal activity.

    • Concentration-Response Curve: Establish a concentration-response curve for this compound on the specific neuronal population to identify the concentration range for selective 5-HT2A antagonism.

    • Literature Review: Consult the literature for the known expression of these off-target receptors in the specific brain region or neuronal population you are studying.

Data Presentation

Table 1: Receptor Binding and Functional Activity Profile of this compound

Target ReceptorBinding Affinity (Ki)Functional Activity (IC50)
5-HT2A 1.6 nM 2.2 nM
α1-adrenergicNot Reported310 nM
D2 dopamineNot Reported2400 nM
5-HT1Not Reported3700 nM
5-HT3Not Reported> 5000 nM
β-adrenergicNot Reported> 5000 nM

Data compiled from Tocris Bioscience and R&D Systems product information sheets.

Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure to determine the binding affinity (Ki) of this compound for a target receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., 5-HT2A, α1-adrenergic, etc.).

    • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[11][12]

    • This compound at various concentrations.

    • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates (e.g., GF/B or GF/C filters).[11]

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • Prepare a dilution series of this compound in assay buffer.

    • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Platelet Aggregation Assay

This protocol is a generalized method to assess the functional antagonism of this compound on 5-HT-induced platelet aggregation.

  • Materials:

    • Freshly drawn human or animal blood in an anticoagulant (e.g., sodium citrate).

    • Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.

    • Serotonin (5-HT) as the agonist.

    • This compound at various concentrations.

    • Saline or appropriate buffer.

    • Aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes.

    • Adjust the platelet count in the PRP if necessary.

    • Pre-incubate aliquots of PRP with either vehicle or different concentrations of this compound for a specified time (e.g., 10-15 minutes) at 37°C.

    • Place the PRP sample in the aggregometer and establish a baseline light transmittance.

    • Add 5-HT to induce platelet aggregation and record the change in light transmittance over time.

    • The extent of aggregation is measured as the maximum change in light transmittance.

    • Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the control (vehicle-treated) aggregation.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

3. Vascular Smooth Muscle Contraction Assay

This protocol provides a general framework for evaluating the effect of this compound on vascular smooth muscle contraction.

  • Materials:

    • Isolated blood vessel rings (e.g., rat aorta or caudal artery).[3]

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Isometric force transducer and data acquisition system.

    • Serotonin (5-HT) or another vasoconstrictor (e.g., phenylephrine).

    • This compound at various concentrations.

  • Procedure:

    • Mount the vascular rings in the organ baths under a resting tension and allow them to equilibrate.

    • Induce a stable contraction with a vasoconstrictor like 5-HT or phenylephrine.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath and record the relaxation response.

    • Alternatively, to assess antagonism, pre-incubate the tissue with different concentrations of this compound before constructing a concentration-response curve for the agonist (e.g., 5-HT).

    • The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve.

    • Calculate the pA2 value from a Schild plot to quantify the antagonist potency.

Visualizations

G cluster_R96544 This compound cluster_primary Primary Target cluster_off_target Potential Off-Targets R96544 This compound HT2A 5-HT2A Receptor R96544->HT2A High Affinity Antagonist Alpha1 α1-adrenergic R96544->Alpha1 Low Affinity D2 D2 Dopamine R96544->D2 Low Affinity HT1 5-HT1 R96544->HT1 Low Affinity HT3 5-HT3 R96544->HT3 Very Low Affinity Beta β-adrenergic R96544->Beta Very Low Affinity

Caption: this compound primary and potential off-target interactions.

G R96544 This compound Alpha1 α1-Adrenergic Receptor R96544->Alpha1 Antagonism (at high conc.) Gq Gq Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Potential off-target signaling via the α1-adrenergic receptor.

G R96544 This compound D2 D2 Dopamine Receptor R96544->D2 Antagonism (at high conc.) Gi Gi D2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of activation Response Cellular Response (e.g., altered neuronal excitability) PKA->Response

Caption: Potential off-target signaling via the D2 dopamine receptor.

G cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Observed CheckConc Is this compound concentration in the selective range for 5-HT2A? Start->CheckConc Hypothesize Hypothesize potential off-target receptor involvement CheckConc->Hypothesize No LowerConc Lower this compound concentration and repeat experiment. CheckConc->LowerConc Yes SelectiveAntagonist Use selective antagonist for hypothesized off-target Hypothesize->SelectiveAntagonist Observe Is unexpected effect blocked or reduced? SelectiveAntagonist->Observe Confirm Off-target effect confirmed. Re-evaluate experimental design. Observe->Confirm Yes Reconsider Effect is likely not due to this off-target. Re-hypothesize. Observe->Reconsider No ProblemSolved Problem Resolved LowerConc->ProblemSolved

Caption: Logical workflow for troubleshooting off-target effects.

References

troubleshooting R-96544 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with the 5-HT2A receptor antagonist, R-96544.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of the prodrug R-102444. It functions as a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]][[“]] Its primary mechanism of action is to block the signaling cascade initiated by the binding of serotonin (B10506) (5-HT) to the 5-HT2A receptor.

Q2: In what experimental systems has this compound been used?

This compound has been characterized in a variety of experimental models, including:

  • In vitro: Inhibition of platelet aggregation in samples from multiple species, and in rat caudal artery contraction assays.[1]

  • Ex vivo: Inhibition of platelet aggregation.[1]

  • In vivo: Attenuation of pressor responses in anesthetized rats and therapeutic effects in experimental models of acute and chronic pancreatitis.[1][4]

Q3: What is the relationship between R-102444 and this compound?

R-102444 is a prodrug that is converted to its active form, this compound, in the body. While R-102444 can be administered orally, this compound is typically used for in vitro and intravenous applications.[1]

Troubleshooting Guides

Experimental variability can arise from multiple sources. Below are common issues and recommended solutions when working with this compound.

In Vitro Cell-Based Assays

Issue 1: High variability in dose-response curves.

  • Potential Cause 1: Inconsistent Cell Plating. Uneven cell distribution across wells of a microplate is a common source of variability.

    • Troubleshooting Tip: Ensure thorough mixing of the cell suspension before and during plating. Work quickly to prevent cells from settling. Consider using a multichannel pipette with reverse pipetting technique for better consistency.

  • Potential Cause 2: Cell Passage Number. The expression of the 5-HT2A receptor can change with increasing cell passage number, affecting the cellular response to this compound.

    • Troubleshooting Tip: Use cells within a defined, narrow passage number range for all experiments. Regularly perform cell line authentication to ensure the identity and purity of your cell line.

  • Potential Cause 3: Edge Effects. Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.

    • Troubleshooting Tip: To mitigate edge effects, fill the outer wells with sterile media or PBS without cells and only use the inner wells for your experiment. Ensure proper humidification in the incubator.[5]

  • Potential Cause 4: Autofluorescence. Cellular components and media constituents like phenol (B47542) red can cause background fluorescence, interfering with assay readings.

    • Troubleshooting Tip: When using fluorescence-based assays, consider using phenol red-free media. If possible, select dyes with emission wavelengths shifted towards the red spectrum to minimize autofluorescence.[6][7]

Issue 2: Lower than expected potency of this compound.

  • Potential Cause 1: Compound Degradation. this compound stability may be compromised by improper storage or handling.

    • Troubleshooting Tip: Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot.

  • Potential Cause 2: Low 5-HT2A Receptor Expression. The cell line used may not express sufficient levels of the 5-HT2A receptor.

    • Troubleshooting Tip: Confirm 5-HT2A receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to have robust 5-HT2A expression or a transient or stable transfection system to overexpress the receptor.

  • Potential Cause 3: Presence of Serum in Assay Media. Components in serum can bind to this compound, reducing its effective concentration.

    • Troubleshooting Tip: If experimentally feasible, perform the assay in serum-free media. If serum is required for cell viability, maintain a consistent serum concentration across all experiments and note it in your experimental protocol.

In Vivo Studies

Issue 1: Inconsistent therapeutic effects in animal models.

  • Potential Cause 1: Variability in Drug Metabolism and Bioavailability. The conversion of the prodrug R-102444 to this compound and the subsequent metabolism of this compound can vary between individual animals.

    • Troubleshooting Tip: Ensure consistent dosing and administration routes. Monitor plasma levels of this compound if possible to correlate drug exposure with therapeutic outcomes.

  • Potential Cause 2: Differences in Animal Strain, Age, or Health Status. These factors can significantly influence the physiological response to this compound.

    • Troubleshooting Tip: Use animals from a reputable supplier with a well-defined genetic background. Standardize the age and health status of the animals used in your studies.

  • Potential Cause 3: Diet and Environment. The diet and housing conditions of the animals can impact drug metabolism and overall physiology.

    • Troubleshooting Tip: Provide a standardized diet and maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity) for all experimental animals.

Data Presentation

Consistent and clear data presentation is crucial for identifying and troubleshooting experimental variability.

Table 1: Example of In Vitro Dose-Response Data for this compound in a Calcium Flux Assay

Concentration (nM)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean (% Inhibition)Standard Deviation
0.15.26.15.55.60.45
125.828.226.526.81.21
1051.355.152.753.01.91
10085.689.387.187.31.86
100098.299.198.798.70.45

Table 2: Example of In Vivo Data for this compound in a Pancreatitis Model

Treatment GroupAnimal IDSerum Amylase (U/L)Pancreatic Edema (mg)Histological Score
Vehicle Control115023504
Vehicle Control216253754.5
Vehicle Control314803404.2
This compound (10 mg/kg)48502102
This compound (10 mg/kg)59102252.5
This compound (10 mg/kg)68752152.2

Experimental Protocols

Key Experiment: In Vitro 5-HT2A Receptor-Mediated Calcium Flux Assay

This protocol outlines a general procedure for assessing the antagonist activity of this compound on 5-HT2A receptor-mediated intracellular calcium mobilization.

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the 5-HT2A receptor (e.g., HEK293-5HT2A) in appropriate growth media.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

  • Antagonist Incubation: Add the diluted this compound to the appropriate wells and incubate for a predetermined period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline, inject the 5-HT2A agonist into the wells. Record the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). Plot the percent inhibition against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of the 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound HT2AR 5-HT2A Receptor R96544->HT2AR Blocks Binding Serotonin Serotonin (5-HT) Serotonin->HT2AR Binds and Activates Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets

Caption: Simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.

Experimental Workflow for this compound In Vitro Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture 5-HT2A Expressing Cells PlateCells 2. Plate Cells in 96-well Plate CellCulture->PlateCells DyeLoading 4. Load Cells with Calcium Dye PlateCells->DyeLoading PrepareCompound 3. Prepare Serial Dilution of this compound AddCompound 5. Add this compound to Wells PrepareCompound->AddCompound DyeLoading->AddCompound AddAgonist 6. Add 5-HT Agonist AddCompound->AddAgonist ReadPlate 7. Read Fluorescence AddAgonist->ReadPlate NormalizeData 8. Normalize Data ReadPlate->NormalizeData PlotCurve 9. Plot Dose-Response Curve NormalizeData->PlotCurve CalculateIC50 10. Calculate IC50 PlotCurve->CalculateIC50

Caption: General experimental workflow for an in vitro cell-based assay with this compound.

Troubleshooting Logic for High In Vitro Variability

G cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps Start High In Vitro Variability Observed CheckPlating Review Cell Plating Technique Start->CheckPlating CheckPassage Verify Cell Passage Number Start->CheckPassage CheckReagents Confirm Reagent Preparation Start->CheckReagents MitigateEdge Mitigate Edge Effects CheckPlating->MitigateEdge ConfirmExpression Confirm 5-HT2A Expression CheckPassage->ConfirmExpression TestSerum Test in Serum-Free Media CheckReagents->TestSerum OptimizeDensity Optimize Cell Density MitigateEdge->OptimizeDensity Resolved Variability Reduced OptimizeDensity->Resolved TestSerum->Resolved ConfirmExpression->Resolved

Caption: A logical workflow for troubleshooting high variability in in vitro this compound experiments.

References

Technical Support Center: R-96544 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective 5-HT2A receptor antagonist, R-96544. Our goal is to help you optimize the in vivo efficacy of this compound in your preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected in vivo efficacy with this compound after oral administration. What could be the reason?

A1: this compound itself can have limited oral bioavailability. To enhance its systemic exposure after oral dosing, it is highly recommended to use its prodrug, R-102444.[1][2] R-102444 is designed to be metabolized into the active form, this compound, in vivo, leading to more significant and consistent systemic levels of the active compound.[2] For direct administration of this compound, intravenous (i.v.) or subcutaneous (s.c.) routes are more appropriate to ensure consistent bioavailability.[1][3]

Q2: What is the recommended solvent and storage for this compound hydrochloride?

A2: this compound hydrochloride is soluble up to 100 mM in both water and DMSO.[4] For in vivo experiments, it is advisable to prepare fresh solutions. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided. For aqueous solutions, it is best to prepare them on the day of use. The compound should be stored at room temperature.[4]

Q3: We are seeing variability in our in vivo results. How can we improve consistency?

A3: Variability in in vivo experiments can stem from several factors. Here are a few key areas to consider for this compound studies:

  • Animal Model: Ensure the chosen animal model is appropriate and that the 5-HT2A receptor pharmacology is relevant to your research question. Preclinical studies are often conducted in healthy, young animals, which may not fully recapitulate the disease state in human patients.[5]

  • Dosing Regimen: Optimize the dose and frequency of administration. For chronic studies, consider the half-life of this compound to maintain therapeutic concentrations.

  • Formulation: The formulation can significantly impact drug exposure. For oral administration of the prodrug R-102444, consider formulation strategies that enhance solubility and absorption, such as lipid-based delivery systems or amorphous solid dispersions.[6] For parenteral administration of this compound, ensure complete dissolution and stability of your formulation.

  • Animal Handling and Stress: Stress can influence physiological responses. Standardize animal handling procedures to minimize stress-induced variability.

Q4: What are some alternative formulation strategies to improve the bioavailability of compounds like this compound?

A4: For compounds with poor aqueous solubility, which can be a limiting factor for bioavailability, several formulation strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve the dissolution rate.[7][8]

  • Solid Dispersions: Creating amorphous solid dispersions can stabilize the drug in a higher energy state, increasing its apparent solubility and dissolution.[6]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[6]

  • Nanoparticles: Nanoparticle-based drug delivery can improve bioavailability by increasing surface area and potentially enabling targeted delivery.[6][9]

Quantitative Data Summary

Table 1: Receptor Binding Profile of this compound

ReceptorKi (nM)IC50 (nM)
5-HT2A1.62.2
α1-adrenergic310
D2 dopamine2400
5-HT13700
5-HT3> 5000
β-adrenergic> 5000

Data sourced from Tocris Bioscience and R&D Systems.[4]

Table 2: In Vivo Administration of this compound and its Prodrug R-102444 in Preclinical Models

CompoundAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
This compoundRabbitIntravenous (i.v.)Not specifiedInhibition of ex vivo platelet aggregation[1]
This compoundMouse (acute pancreatitis)Subcutaneous (s.c.)10-100 mg/kg, bidReduced serum amylase activity and attenuated pancreatic necrosis[3]
R-102444RatOral (p.o.)1 mg/kgMarked inhibition of platelet aggregation[2]
R-102444Rat (acute pancreatitis)Oral (p.o.)0.3-100 mg/kgDose-dependent reduction in serum amylase and lipase (B570770) activities[3]
R-102444Rat (chronic pancreatitis)Oral (in diet)0.017% and 0.17%Suppressed pancreatic atrophy[3]

Experimental Protocols

Protocol 1: Ex Vivo Platelet Aggregation Assay in Rats

  • Animal Dosing: Administer R-102444 orally (e.g., 1 mg/kg) to rats.[2]

  • Blood Collection: At various time points post-dosing (e.g., 2, 4, 8 hours), collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which will be used as a blank.

  • Aggregation Measurement:

    • Place a sample of PRP in an aggregometer cuvette with a stir bar.

    • Add an aggregating agent, such as a combination of 5-HT and ADP.[2]

    • Record the change in light transmission for a set period. The degree of aggregation is quantified as the maximum change in light transmission, with 100% aggregation being the difference in transmission between PRP and PPP.

  • Data Analysis: Compare the inhibition of platelet aggregation in samples from R-102444-treated animals to that of vehicle-treated controls.

Protocol 2: Mouse Model of Acute Pancreatitis

  • Induction of Pancreatitis: Induce acute pancreatitis in mice, for example, by feeding a choline-deficient, ethionine-supplemented diet.[3]

  • Drug Administration: Administer this compound subcutaneously (e.g., 10-100 mg/kg, twice daily).[3]

  • Sample Collection: After a defined period, collect blood samples for serum analysis and euthanize the animals to collect pancreatic tissue.

  • Biochemical Analysis: Measure serum amylase activity as an indicator of pancreatic injury.[3]

  • Histological Analysis:

    • Fix pancreatic tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and prepare sections.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Evaluate the slides for pancreatic necrosis, inflammation, and vacuolization under a microscope.[3]

  • Data Analysis: Compare the biochemical and histological findings between the this compound-treated group and the vehicle-treated pancreatitis group.

Visualizations

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/11 5HT2A_Receptor->Gq_G11 Activates Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Activates R96544 This compound R96544->5HT2A_Receptor Antagonizes PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Platelet Aggregation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Study cluster_analysis Phase 3: Data Collection & Analysis Model_Selection Select Appropriate Animal Model Dose_Selection Determine Dose & Route (this compound or Prodrug R-102444) Model_Selection->Dose_Selection Formulation Prepare Formulation Dose_Selection->Formulation Acclimatization Animal Acclimatization Formulation->Acclimatization Dosing Drug Administration Acclimatization->Dosing Monitoring Monitor Animals Dosing->Monitoring Sample_Collection Collect Blood/Tissue Samples Monitoring->Sample_Collection Assay Perform Ex Vivo/In Vitro Assays Sample_Collection->Assay Data_Analysis Analyze & Interpret Data Assay->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

Technical Support Center: R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the use of R-96544 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the plasma half-life of this compound?

A1: Currently, there is no publicly available data that explicitly states the plasma half-life of this compound in any species, including humans, rats, monkeys, or others. Published research has focused primarily on the pharmacological activity and mechanism of action of this compound as a potent and selective 5-HT2A receptor antagonist.

Q2: What is the relationship between this compound and R-102444?

A2: this compound is the active metabolite of the prodrug R-102444. Following administration, R-102444 is converted in the body to this compound, which is responsible for the observed pharmacological effects.

Q3: What are the known effects of this compound?

A3: this compound is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. Its primary documented effect is the inhibition of serotonin-induced platelet aggregation.

Troubleshooting Experimental Results

Issue: Inconsistent or unexpected results in in-vivo experiments.

  • Possible Cause: Variability in the in-vivo conversion of the prodrug R-102444 to the active metabolite this compound. The rate and extent of this conversion can be influenced by factors such as species, age, and liver function.

  • Troubleshooting Steps:

    • Direct Administration: If experimentally feasible, consider direct administration of this compound to bypass the metabolic conversion step and ensure consistent exposure to the active compound.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the time course of this compound plasma concentrations after administration of R-102444 in your specific animal model. This will help in understanding the time to peak concentration (Tmax) and guide the timing of your experimental endpoints.

Issue: Lack of effect in in-vitro assays.

  • Possible Cause: Use of the inactive prodrug R-102444 in an in-vitro system that lacks the necessary metabolic enzymes for conversion to this compound.

  • Troubleshooting Steps:

    • Use the Active Metabolite: Ensure that you are using this compound directly in your in-vitro experiments, as R-102444 is inactive in these systems.

Experimental Considerations

Given the absence of explicit half-life data, researchers should consider the following when designing experiments with this compound or its prodrug R-102444:

  • Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal concentration or dose for your specific experimental model and endpoint.

  • Time-Course Experiments: Perform time-course studies to establish the onset and duration of the pharmacological effect. This can provide indirect evidence of the compound's pharmacokinetic profile in your system.

Visualizing the Prodrug to Active Metabolite Conversion

The following diagram illustrates the metabolic conversion of R-102444 to its active form, this compound.

R102444_to_R96544 R102444 R-102444 (Prodrug) R96544 This compound (Active Metabolite) R102444->R96544 Metabolic Conversion

Caption: Conversion of R-102444 to this compound.

R-96544 light sensitivity and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of R-96544.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound hydrochloride should be stored at room temperature.[1][2] For long-term storage, it is advisable to consult the manufacturer's specific recommendations, as some formulations may have different requirements.

Q2: Is this compound sensitive to light?

Q3: What are the best practices for handling this compound to minimize light exposure?

To protect this compound from potential light-induced degradation, the following handling procedures are recommended:

  • Use appropriate containers: Store stock solutions and aliquots in dark-colored or amber vials. Opaque tubes can also be used to block ultraviolet and visible light.

  • Work in low-light conditions: When preparing solutions or conducting experiments, it is advisable to work in a dimly lit area.

  • Cover solutions: If solutions containing this compound need to be left exposed for any period, cover the containers with aluminum foil or place them in a light-blocking box.

  • Minimize exposure of stock solutions: Prepare aliquots from the main stock solution to avoid repeated exposure of the entire stock to light and freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from the solid compound. 2. Ensure the compound and its solutions are protected from light at all times. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Reduced or no antagonist activity The compound may have degraded.1. Verify the purity and integrity of the compound using an appropriate analytical method (e.g., HPLC). 2. Use a fresh vial of this compound to prepare new solutions.
Precipitation of the compound in aqueous solutions The solubility limit may have been exceeded, or the buffer conditions may be incompatible.1. This compound hydrochloride is soluble up to 100 mM in water and DMSO.[1][2] Do not exceed this concentration. 2. Ensure the pH and composition of the buffer are compatible with the compound.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 391.94[1][2]
Formula C₂₂H₂₉NO₃·HCl[1][2]
Purity ≥98%[1][2]
Solubility ≤100 mM in water≤100 mM in DMSO[1][2]
Storage Room Temperature[1][2]
Kᵢ for 5-HT₂ₐ receptors 1.6 nM[1][2]
IC₅₀ for 5-HT₂ receptors 2.2 nM[1][2]
IC₅₀ for α₁-adrenergic receptors 310 nM[1][2]
IC₅₀ for D₂ dopamine (B1211576) receptors 2400 nM[1][2]
IC₅₀ for 5-HT₁ receptors 3700 nM[1][2]
IC₅₀ for 5-HT₃ receptors >5000 nM[1][2]
IC₅₀ for β-adrenergic receptors >5000 nM[1][2]

Experimental Protocols

Protocol: In Vitro Platelet Aggregation Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on serotonin (B10506) (5-HT)-induced platelet aggregation.

Materials:

  • This compound hydrochloride

  • Serotonin (5-HT)

  • Human or animal blood (e.g., rabbit, rat)

  • Anticoagulant (e.g., sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

Methodology:

  • Preparation of Platelet Suspensions:

    • Collect whole blood into tubes containing an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP with PPP to the desired concentration.

  • Preparation of Reagents (Protect from light):

    • Prepare a stock solution of this compound in water or DMSO.

    • Prepare a stock solution of 5-HT in an appropriate solvent.

    • Make serial dilutions of this compound to be tested.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP samples to 37°C.

    • Place a cuvette with PRP in the aggregometer and establish a baseline.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Induce platelet aggregation by adding 5-HT.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of this compound.

    • Determine the IC₅₀ value of this compound for the inhibition of 5-HT-induced platelet aggregation.

Visualizations

R96544_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein Activation 5HT2A_Receptor->Gq_Protein Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Binds to R96544 This compound R96544->5HT2A_Receptor Blocks PLC_Activation PLC Activation Gq_Protein->PLC_Activation IP3_DAG IP3 and DAG Production PLC_Activation->IP3_DAG Cellular_Response Cellular Response (e.g., Platelet Aggregation) IP3_DAG->Cellular_Response

Caption: this compound mechanism of action on the 5-HT2A receptor signaling pathway.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Collect Blood (with anticoagulant) PRP_PPP_Prep 2. Prepare PRP and PPP (Centrifugation) Blood_Collection->PRP_PPP_Prep Incubation 4. Incubate PRP with this compound or Vehicle (37°C) PRP_PPP_Prep->Incubation Reagent_Prep 3. Prepare this compound and 5-HT (Protect from light) Reagent_Prep->Incubation Induction 5. Induce Aggregation with 5-HT Incubation->Induction Measurement 6. Record Aggregation (Aggregometer) Induction->Measurement Data_Analysis 7. Calculate % Aggregation and IC50 Measurement->Data_Analysis

Caption: Experimental workflow for the in vitro platelet aggregation assay.

References

quality control for R-96544 from Tocris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers and scientists using R-96544 hydrochloride from Tocris. Below you will find quality control data, troubleshooting guides, and frequently asked questions to ensure the successful application of this potent 5-HT₂ₐ antagonist in your experiments.

Quality Control and Specifications

This compound hydrochloride undergoes rigorous quality control to ensure high purity and batch-to-batch consistency. The following tables summarize the key specifications and analytical data for this product.

Table 1: Product Specifications

ParameterSpecification
Product Name This compound hydrochloride
Chemical Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Purity ≥98% (by HPLC)[1][2][3]
Molecular Weight 391.94[1]
Appearance White to off-white solid
Storage Store at room temperature[4]

Table 2: Solubility Data

SolventMaximum Concentration (mM)
Water100[2][3][4]
DMSO100[2][3][4]

Table 3: Biological Activity

TargetActivity (Ki)
5-HT₂ₐ Receptor 1.6 nM[1][2][4][5]

Note: For batch-specific data, please refer to the Certificate of Analysis provided with the product.

Experimental Protocols

While the precise, proprietary methods used by Tocris for batch release are not publicly detailed, the following represents a standard methodology for quality control analysis of small molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.[1][6]

  • Objective: To separate this compound from any impurities and quantify its purity as a percentage of the total peak area.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used for compounds of this nature.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

  • Detection: UV detection at a wavelength determined to be optimal for this compound.

  • Analysis: The purity is calculated by integrating the area of the this compound peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

cluster_workflow General HPLC Workflow prep Sample Preparation (Dissolve this compound) inject Injection into HPLC System prep->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect analyze Data Analysis (Purity Calculation) detect->analyze

A generalized workflow for HPLC purity analysis.

Signaling Pathway

This compound is a selective antagonist of the serotonin (B10506) 2A (5-HT₂ₐ) receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[1]

Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT₂ₐ receptor activates Phospholipase C (PLC).[1][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7] DAG, along with the increased Ca²⁺ levels, activates Protein Kinase C (PKC), which goes on to phosphorylate various downstream targets, leading to a cellular response. As an antagonist, this compound blocks this cascade by preventing serotonin from binding to the receptor.

cluster_pathway 5-HT2A Receptor Signaling Pathway R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Response Cellular Response PKC->Response Leads to

Antagonism of the 5-HT2A receptor by this compound blocks Gq/PLC signaling.

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter when working with this compound and similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound? A1: this compound is soluble in both water and DMSO up to 100 mM.[2][3][4] For a 10 mM stock solution in DMSO, for example, add 255.1 µL of DMSO to 1 mg of this compound (MW: 391.94). Vortex gently to ensure it is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q2: I'm observing lower-than-expected potency in my cell-based assay. What could be the cause? A2: Discrepancies between biochemical potency (like Ki) and cell-based assay results (like IC₅₀) are common. Several factors can contribute to this:

  • Cell Permeability: The compound may have difficulty crossing the cell membrane, leading to a lower effective intracellular concentration.

  • Protein Binding: this compound may bind to proteins in your cell culture medium, reducing the free concentration available to interact with the receptor.

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps, lowering its intracellular concentration.

  • Compound Stability: The compound may be unstable in your cell culture medium over the duration of the experiment.

Q3: Can this compound have off-target effects? A3: this compound is highly selective for the 5-HT₂ₐ receptor. However, like any pharmacological tool, the potential for off-target effects increases at higher concentrations. It shows significantly lower affinity for other receptors such as α₁-adrenergic, D₂ dopamine, and other serotonin receptor subtypes.[1][2][4][5] To mitigate this risk, always perform dose-response experiments and use the lowest effective concentration. Consider including a negative control, such as a structurally distinct 5-HT₂ₐ antagonist, to confirm that the observed effects are specific to 5-HT₂ₐ blockade.

Troubleshooting Guide

cluster_troubleshooting Troubleshooting Experimental Issues start Problem Observed solubility Poor Solubility / Precipitation? start->solubility inconsistent Inconsistent Results? solubility->inconsistent No sol_yes Check solvent Ensure final DMSO <0.5% Warm gently solubility->sol_yes Yes no_effect No / Low Activity? inconsistent->no_effect No inc_yes Prepare fresh stock Aliquot to avoid freeze-thaw Verify cell health inconsistent->inc_yes Yes no_yes Confirm concentration Check compound stability Validate target expression no_effect->no_yes Yes end Problem Resolved sol_yes->end inc_yes->end no_yes->end

A logical approach to troubleshooting common experimental problems.

References

Technical Support Center: Interpreting Schild Plot Analysis with R-96544

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Schild plot analysis with the compound R-96544.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a Schild plot analysis relevant for it?

A1: this compound is the active form of the novel 5-HT2A receptor antagonist, R-102444.[1][[“]] It functions as a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] A Schild plot analysis is a crucial pharmacological method used to characterize the nature of antagonism and determine the affinity of an antagonist like this compound for its receptor.[3][4][5] This analysis can confirm its competitive mechanism of action and provide a quantitative measure of its potency.[1][3]

Q2: What is a Schild plot and what do its key parameters signify?

A2: A Schild plot is a graphical representation used in pharmacology to analyze the effects of a competitive antagonist on an agonist's dose-response relationship.[3][6][7] It plots the logarithm of (dose ratio - 1) on the y-axis against the logarithm of the antagonist concentration on the x-axis.[8][9][10]

  • pA2 value: The x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[3][8] It is a measure of the antagonist's potency.[3][5]

  • Slope: For a purely competitive antagonist, the slope of the Schild plot should be close to 1.0.[4][8] Deviations from a slope of 1.0 may indicate other mechanisms of antagonism or experimental artifacts.[8][11]

Q3: What does the reported pA2 value of 10.4 for this compound signify?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Schild plot slope is significantly different from 1.0 Slope < 1.0: Negative cooperativity in antagonist binding, agonist uptake mechanisms, or the agonist acting on multiple receptor types.[8] Slope > 1.0: Positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or the system not reaching equilibrium.[8][11]Verify Experimental Conditions: Ensure adequate incubation times for both agonist and antagonist to reach equilibrium.[8][11] Check for Non-Specific Binding: Use appropriate experimental controls to assess non-specific binding of the antagonist. Re-evaluate Agonist Specificity: Confirm that the agonist used is selective for the 5-HT2A receptor under the experimental conditions.
Non-parallel shifts in the agonist dose-response curves in the presence of this compound The antagonism may not be purely competitive. This could suggest irreversible or non-competitive antagonism.[12] Slow dissociation of a competitive antagonist can also lead to this observation.[13]Investigate Washout Kinetics: Perform washout experiments to determine if the antagonist's effect is reversible. Consider Alternative Models: If non-parallel shifts persist, the data may not be suitable for a simple Schild analysis and may require fitting to more complex models of antagonism.
High variability in calculated dose ratios Inaccurate determination of EC50 values from the dose-response curves. Experimental variability in tissue response or solution preparation. Over-reliance on a single control curve can propagate errors.[13]Improve Curve Fitting: Ensure that the dose-response curves are well-defined with a sufficient number of data points to accurately determine the EC50. Increase Replicates: Perform multiple independent experiments to reduce variability and improve the reliability of the mean EC50 values. Global Fitting: Consider using global non-linear regression to fit all dose-response curves simultaneously, which can provide more robust estimates of the dose ratios.[14]
Curved Schild plot This can occur if the agonist is acting at more than one receptor type.[8] It may also indicate complex interactions between the agonist, antagonist, and receptor.Use a More Selective Agonist: If possible, use an agonist that is highly selective for the 5-HT2A receptor. Receptor Heterogeneity: Consider the possibility of 5-HT2A receptor subtypes or interacting proteins in your experimental system.[11]

Experimental Data

Table 1: Schild Plot Analysis Data for this compound

ParameterValueTissue PreparationAgonistReference
pA2 10.4Rat Caudal Artery5-HT[1]
Slope 1.04Rat Caudal Artery5-HT[1]

Experimental Protocols

Schild Plot Analysis for a Competitive Antagonist (e.g., this compound)

  • Tissue Preparation: Isolate the target tissue (e.g., rat caudal artery) and mount it in an organ bath containing an appropriate physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist (e.g., 5-HT) to the organ bath and record the response at each concentration until a maximal response is achieved. This will serve as the control curve.

  • Washout: Thoroughly wash the tissue with the physiological salt solution to remove the agonist and allow the tissue to return to its baseline state.

  • Antagonist Incubation: Add a fixed concentration of the antagonist (this compound) to the organ bath and allow it to incubate with the tissue for a predetermined period to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: While the antagonist is present, repeat the cumulative addition of the agonist and record the responses to generate a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4-6 with several different concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, determine the EC50 of the agonist.

    • Calculate the dose ratio (DR) for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.

    • Calculate log(DR-1) for each antagonist concentration.

    • Plot log(DR-1) (y-axis) versus the log of the molar concentration of the antagonist (x-axis).

    • Perform a linear regression on the plotted data to determine the slope and the x-intercept (pA2 value).

Visualizations

Schild_Plot_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A 1. Obtain Control Agonist Dose-Response (e.g., 5-HT) B 2. Incubate Tissue with Fixed Concentration of Antagonist (this compound) A->B C 3. Obtain Agonist Dose-Response in Presence of Antagonist B->C D 4. Repeat for Multiple Antagonist Concentrations C->D E 5. Calculate EC50 for each curve D->E F 6. Calculate Dose Ratios (DR) E->F G 7. Calculate log(DR-1) F->G H 8. Plot log(DR-1) vs. log[Antagonist] G->H I 9. Determine pA2 and Slope H->I Schild_Plot_Interpretation cluster_plot Schild Plot Results cluster_interpretation Interpretation A Schild Plot Data (log(DR-1) vs. log[Antagonist]) B Linear Regression A->B C Slope ≈ 1.0? B->C D Competitive Antagonism C->D Yes E Non-Competitive/ Complex Mechanism C->E No F Determine x-intercept (pA2 value) D->F G Quantifies Antagonist Potency F->G

References

Validation & Comparative

R-96544 Versus Ketanserin: A Comparative Analysis of 5-HT2A Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between ligands and their target receptors is paramount. This guide provides a detailed comparison of R-96544 and ketanserin (B1673593), two prominent antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key player in numerous physiological and pathological processes.

Introduction to the Ligands

This compound is a potent and selective 5-HT2A receptor antagonist.[1] It is the active metabolite of R-102444 and has demonstrated significant inhibitory effects on 5-HT-induced platelet aggregation and pressor responses in vivo.[1] Its high affinity for the 5-HT2A receptor makes it a valuable tool in studying the physiological roles of this receptor.

Ketanserin is a classic and widely used selective antagonist of the 5-HT2A receptor.[2][3] It has been instrumental in the pharmacological characterization of the 5-HT2 receptor family.[2] While highly potent at the 5-HT2A receptor, it also exhibits affinity for other receptors, such as α1-adrenergic and histamine (B1213489) H1 receptors, a factor to consider in experimental design.[4]

Comparative Binding Affinity at the 5-HT2A Receptor

The binding affinity of a ligand to its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.

CompoundBinding Affinity (Ki)Binding Affinity (IC50)Species/System
This compound 1.6 nM[1]2.2 nM (for 5-HT2)[1]Not specified[1]
Ketanserin 3.5 nM[5]0.75 nM[6]Rat[5], Human[6]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Based on the available data, both this compound and ketanserin exhibit high affinity for the 5-HT2A receptor, with Ki and IC50 values in the low nanomolar range. This compound, with a Ki of 1.6 nM, appears to be a slightly more potent antagonist than ketanserin (Ki of 3.5 nM) in the cited studies.[1][5]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for this compound and ketanserin at the 5-HT2A receptor is commonly achieved through a competitive radioligand binding assay. A typical protocol is outlined below.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or unlabeled ketanserin) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]ketanserin).

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor or from specific tissue homogenates (e.g., rat frontal cortex).

  • Radioligand: [3H]ketanserin.

  • Test Compounds: this compound and unlabeled ketanserin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cell or tissue source in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • A fixed concentration of [3H]ketanserin.

    • Varying concentrations of the test compound (this compound or unlabeled ketanserin) or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (for non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a cascade of intracellular events, as depicted in the diagram below.

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2+ Ca2->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates target proteins

Caption: The 5-HT2A receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow.

Experimental Workflow Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Assay_Setup Assay Plate Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation (Binding Equilibrium) Assay_Setup->Incubation Filtration Filtration & Washing (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Both this compound and ketanserin are potent antagonists of the 5-HT2A receptor, with binding affinities in the low nanomolar range. This compound demonstrates a slightly higher affinity in the presented data. The choice between these two compounds for research purposes will depend on the specific experimental goals, with considerations for the selectivity profile of each ligand. Ketanserin's off-target effects may be a confounding factor in some studies, while the high potency and selectivity of this compound make it an excellent tool for specifically probing 5-HT2A receptor function. The provided experimental protocol and workflows offer a foundational guide for researchers aiming to characterize the binding of these and other compounds to the 5-HT2A receptor.

References

R-96544 Demonstrates Superior Antiplatelet Activity Over Sarpogrelate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that R-96544, a potent and selective 5-HT2A receptor antagonist, exhibits significantly greater antiplatelet activity compared to sarpogrelate (B137540), another drug in the same class. This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes experimental data on the inhibitory effects of these compounds on platelet aggregation, their receptor binding affinities, and the underlying cellular mechanisms.

Executive Summary

This compound distinguishes itself with a more potent inhibition of serotonin (B10506) (5-HT)-induced platelet aggregation than sarpogrelate and its active metabolite, M-1.[1] This heightened potency is a key differentiator for researchers investigating novel antiplatelet therapies. Both compounds function by blocking the 5-HT2A receptor on platelets, thereby interrupting the signaling cascade that leads to platelet aggregation and thrombus formation.

Quantitative Comparison of Antiplatelet Activity

CompoundTarget ReceptorMetricValueSpecies/SystemNotes
This compound 5-HT2APotency ComparisonMore potent than sarpogrelate and its active metabolite M-1-Based on in vitro and ex vivo platelet aggregation assays.[1]
Sarpogrelate 5-HT2AIC5066.8 µMRat whole bloodInhibition of collagen-induced platelet aggregation.[2]
5-HT2AKi8.39 nMRat brain cortical membranesReceptor binding affinity.[3]
Sarpogrelate Metabolite (M-1) 5-HT2APotency ComparisonMore effective inhibitor of platelet aggregation than sarpogrelate.[4]Human plateletsBased on a pharmacokinetic-pharmacodynamic model.[4]
5-HT2AKi1.70 nMRat brain cortical membranesReceptor binding affinity, indicating higher affinity than the parent compound.[3]

Mechanism of Action: 5-HT2A Receptor Antagonism

Both this compound and sarpogrelate exert their antiplatelet effects by competitively blocking the 5-HT2A receptor, a G-protein coupled receptor (GPCR), on the surface of platelets. Serotonin, released from dense granules of activated platelets, acts as an amplifying agonist by binding to these receptors. This binding initiates a signaling cascade that potentiates platelet aggregation induced by other agonists like ADP and collagen.

The signaling pathway proceeds as follows:

  • Agonist Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.

  • G-Protein Activation: The receptor activates the Gq alpha subunit of its associated G-protein.

  • PLC Activation: Gq-alpha activates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (an internal calcium store), leading to the release of calcium (Ca2+) into the platelet cytoplasm.

  • Platelet Aggregation: The increase in intracellular calcium, along with the action of DAG, contributes to a series of downstream events, including granule release, shape change, and ultimately, platelet aggregation.

By blocking the 5-HT2A receptor, this compound and sarpogrelate prevent the initiation of this signaling cascade, thereby reducing the amplification of platelet aggregation.

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm cluster_antagonists Antagonists SHT Serotonin (5-HT) Receptor 5-HT2A Receptor SHT->Receptor Binds to Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System (Ca2+ store) IP3->DTS Binds to Aggregation Platelet Aggregation DAG->Aggregation Promotes Ca Ca2+ release DTS->Ca Ca->Aggregation Promotes R96544 This compound R96544->Receptor Blocks Sarpogrelate Sarpogrelate Sarpogrelate->Receptor Blocks

Figure 1. 5-HT2A receptor signaling pathway in platelets and points of inhibition by this compound and sarpogrelate.

Experimental Protocols

The primary method for evaluating the antiplatelet activity of these compounds is the in vitro platelet aggregation assay , typically performed using light transmission aggregometry (LTA).

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by an agonist.

Materials:

  • Freshly drawn human or animal (e.g., rat) whole blood collected in 3.2% sodium citrate.

  • Agonists: Serotonin (5-HT), Adenosine Diphosphate (ADP), Collagen.

  • Test compounds: this compound, Sarpogrelate (dissolved in an appropriate vehicle, e.g., DMSO).

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and consumables.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[5]

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[5]

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay Procedure:

    • Pre-warm PRP to 37°C.

    • Add a specific volume of PRP to a cuvette with a stir bar.

    • Add the test compound (this compound or sarpogrelate) at various concentrations and incubate for a defined period (e.g., 3-5 minutes). A vehicle control is run in parallel.

    • Initiate platelet aggregation by adding an agonist (e.g., a sub-threshold concentration of collagen combined with 5-HT).[6]

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 10-15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g, 15 min) Centrifuge1->Centrifuge2 WarmPRP Pre-warm PRP to 37°C PRP->WarmPRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Incubate PRP with Test Compound/Vehicle WarmPRP->Incubate AddAgonist Add Agonist (e.g., 5-HT + Collagen) Incubate->AddAgonist Record Record Aggregation (Light Transmission) AddAgonist->Record CalcInhibition Calculate % Inhibition Record->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Figure 2. Experimental workflow for the in vitro platelet aggregation assay.

Conclusion

The available evidence strongly suggests that this compound is a more potent 5-HT2A receptor antagonist than sarpogrelate with respect to antiplatelet activity. This makes this compound a compound of significant interest for further investigation in the development of novel antithrombotic therapies. The provided experimental framework for in vitro platelet aggregation assays serves as a foundational method for the continued evaluation and comparison of such compounds. Further head-to-head studies with standardized protocols are warranted to precisely quantify the potency difference between this compound and sarpogrelate.

References

Comparative In Vivo Efficacy of R-96544 and R-102444 in Pancreatitis Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of R-96544 and its prodrug, R-102444, potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonists. The data presented here is based on studies investigating their therapeutic potential in experimental models of acute and chronic pancreatitis.

Data Summary

The following tables summarize the quantitative in vivo efficacy of this compound and R-102444 in various animal models of pancreatitis.

Table 1: Efficacy of R-102444 in Rat Models of Acute Pancreatitis

ModelCompoundDose Range (p.o.)Key Findings
Caerulein-InducedR-10244410 - 100 mg/kgDose-dependent reduction in serum amylase and lipase (B570770) activities.[1]
Pancreatic Duct LigationR-1024440.3 - 10 mg/kgDose-dependent reduction in serum amylase and lipase activities.[1]

Table 2: Efficacy of this compound in a Mouse Model of Acute Pancreatitis

ModelCompoundDose Range (s.c., bid)Key Findings
Choline-Deficient, Ethionine-Supplemented DietThis compound10 - 100 mg/kgReduction in serum amylase activity; dose-dependent attenuation of pancreatic necrosis, inflammation, and vacuolization.[1]

Table 3: Efficacy of R-102444 in a Rat Model of Chronic Pancreatitis

ModelCompoundDosing RegimenKey Findings
Wistar Bonn/Kobori Rats (Spontaneous Pancreatitis)R-1024440.017% and 0.17% in dietIncreased pancreatic weight, protein, and amylase content compared to controls. Suppression of parenchymal destruction and adipose tissue replacement.[1]

Signaling Pathway

This compound, the active metabolite of R-102444, exerts its therapeutic effects by acting as a selective antagonist at the 5-HT2A receptor.[1][2] This receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the activation of phospholipase C (PLC).[3] Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin (B10506) (5-HT) binding to the 5-HT2A receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R96544 This compound SHT2A 5-HT2A Receptor R96544->SHT2A Blocks SHT Serotonin (5-HT) SHT->SHT2A Binds Gq Gq protein SHT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates Downstream Downstream Signaling PLC->Downstream Leads to

Caption: 5-HT2A receptor signaling pathway and antagonism by this compound.

Experimental Protocols

Acute Pancreatitis Models
  • Caerulein-Induced Pancreatitis (Rat):

    • Animal Model: Male Wistar rats.

    • Induction: Intraperitoneal injection of caerulein (B1668201) (20 µg/kg).[1]

    • Treatment: R-102444 was administered orally at doses ranging from 10 to 100 mg/kg.[1]

    • Endpoints: Measurement of serum amylase and lipase activities.[1]

  • Pancreatic Duct Ligation (Rat):

    • Animal Model: Male Wistar rats.

    • Induction: Surgical ligation of the pancreatic duct.[1]

    • Treatment: R-102444 was administered orally at doses ranging from 0.3 to 10 mg/kg.[1]

    • Endpoints: Measurement of serum amylase and lipase activities.[1]

  • Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis (Mouse):

    • Animal Model: Mice.

    • Induction: Feeding a choline-deficient diet supplemented with 0.5% ethionine.[1]

    • Treatment: this compound was administered subcutaneously twice daily (bid) at doses of 10 to 100 mg/kg.[1]

    • Endpoints: Measurement of serum amylase activity and histological analysis of the pancreas for necrosis, inflammation, and vacuolization.[1]

G cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase CDE_Diet Feed Mice CDE Diet Administer_R96544 Administer this compound (10-100 mg/kg, s.c., bid) CDE_Diet->Administer_R96544 Serum_Collection Collect Blood Serum Administer_R96544->Serum_Collection Pancreas_Harvest Harvest Pancreas Administer_R96544->Pancreas_Harvest Amylase_Assay Measure Serum Amylase Serum_Collection->Amylase_Assay Histology Histological Analysis Pancreas_Harvest->Histology

Caption: Experimental workflow for the CDE diet-induced pancreatitis model.

Chronic Pancreatitis Model
  • Animal Model: Male Wistar Bonn/Kobori (WBN/Kob) rats (3 to 9 months of age), which spontaneously develop chronic pancreatitis.[1]

  • Treatment: R-102444 was mixed into the diet at concentrations of 0.017% and 0.17%.[1]

  • Endpoints: Measurement of pancreatic weight, pancreatic protein and amylase content, and histological analysis for parenchymal destruction and adipose tissue replacement.[1]

Conclusion

Both this compound and its prodrug R-102444 demonstrate significant in vivo efficacy in attenuating pancreatic damage in various experimental models of acute and chronic pancreatitis.[1] R-102444, when administered orally, and this compound, administered subcutaneously, effectively reduce biochemical markers of pancreatic injury and improve histological outcomes.[1] These findings highlight the therapeutic potential of targeting the 5-HT2A receptor in the management of pancreatitis. Further research is warranted to translate these preclinical findings to clinical settings.

References

R-96544: A Comparative Analysis of its Selectivity for the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the receptor selectivity of R-96544, a potent 5-HT2A antagonist.

This guide provides a detailed comparison of this compound's binding affinity and functional activity at the serotonin (B10506) 2A (5-HT2A) receptor relative to other serotonin receptor subtypes. The data presented herein is compiled from published pharmacological studies to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a potent and highly selective antagonist of the 5-HT2A receptor.[1][[“]] Functional studies demonstrate its ability to competitively inhibit 5-HT-mediated responses at the 5-HT2A receptor with high potency, while showing negligible activity at 5-HT2B and 5-HT3 receptors.[1] While a comprehensive binding affinity profile (Ki values) across a wide range of serotonin receptor subtypes is not extensively documented in publicly available literature, the existing functional data strongly supports its characterization as a selective 5-HT2A antagonist.

Quantitative Comparison of this compound's Affinity and Potency

The selectivity of a ligand is best understood by comparing its binding affinity (Ki) or functional potency (e.g., pA2, IC50) across various receptors. The following tables summarize the available data for this compound and provide a comparison with other well-characterized serotonin receptor antagonists.

Table 1: Functional Antagonist Potency of this compound at Serotonin Receptors

CompoundReceptorParameterValueSpeciesReference
This compound 5-HT2A pA2 10.4 Rat [1]
This compound5-HT2B-No activityRat[1]
This compound5-HT3-No activityGuinea Pig[1]

Note: A higher pA2 value indicates greater antagonist potency.

Table 2: Comparative Binding Affinities (Ki, nM) of Selected Serotonin Receptor Antagonists

Compound5-HT2A5-HT1A5-HT2C5-HT35-HT65-HT7
This compound High Affinity *N/A N/A N/A N/A N/A
Ketanserin0.8 - 2.5150 - 30010 - 50>10006030
Risperidone0.16 - 0.53.9 - 8.05.0 - 12>1000202.0
Trazodone1.0 - 5.050 - 1002.0 - 10>100020080
Sarpogrelate1.3 - 5.0>1000100 - 200>1000>1000>1000

Experimental Methodologies

The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed descriptions of the key experimental protocols used to characterize the selectivity of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target serotonin receptor subtype are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Schild Analysis for Functional Antagonism

Objective: To determine the potency (pA2) of a competitive antagonist.

Protocol for 5-HT2A Receptor Functional Assay (e.g., Rat Caudal Artery Contraction):

  • Tissue Preparation: The rat caudal artery is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to serotonin (5-HT) is obtained to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibration.

  • Second Agonist Curve: A second cumulative concentration-response curve to 5-HT is obtained in the presence of the antagonist.

  • Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 (concentration of agonist producing 50% of the maximal response) of 5-HT in the presence of the antagonist by the EC50 of 5-HT in the absence of the antagonist.

  • Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA2 Determination: The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[1]

Visualizing Selectivity and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the 5-HT2A receptor signaling pathway and the experimental workflow for determining antagonist potency.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Binds & Activates R96544 This compound R96544->5HT2A_Receptor Blocks DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

G Schild Analysis Workflow for Antagonist Potency cluster_experiment Experimental Steps cluster_analysis Data Analysis Step1 1. Obtain baseline agonist (5-HT) dose-response curve Step2 2. Incubate tissue with a fixed concentration of this compound Step1->Step2 Step3 3. Obtain agonist dose-response curve in the presence of this compound Step2->Step3 Step4 4. Repeat steps 2 & 3 with multiple this compound concentrations Step3->Step4 Calc_DR Calculate Dose Ratios (EC50 with antagonist / EC50 without) Step4->Calc_DR Plot Construct Schild Plot: log(Dose Ratio - 1) vs -log[Antagonist] Calc_DR->Plot Determine_pA2 Determine pA2 (x-intercept) and slope Plot->Determine_pA2

Caption: Schild Analysis Workflow

Conclusion

The available pharmacological data strongly indicate that this compound is a potent and highly selective antagonist for the 5-HT2A receptor. Its high pA2 value at the 5-HT2A receptor, coupled with its lack of activity at 5-HT2B and 5-HT3 receptors in functional assays, underscores its utility as a specific tool for investigating 5-HT2A receptor-mediated processes. For a more complete understanding of its selectivity profile, further studies determining its binding affinities (Ki values) across a comprehensive panel of serotonin and other neurotransmitter receptors would be beneficial. Researchers are encouraged to consider the provided experimental protocols when designing their own validation studies.

References

R-96544: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-HT2A receptor antagonist, R-96544, with other relevant compounds, focusing on its cross-reactivity with adrenergic receptors. The information presented herein is supported by experimental data to offer an objective assessment of the compound's selectivity profile.

Executive Summary

This compound is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. Experimental evidence demonstrates its minimal cross-reactivity with adrenergic receptors, particularly in contrast to other serotonergic agents like ketanserin. Functional assays have shown that this compound does not inhibit the pressor responses induced by the α1-adrenergic agonist phenylephrine, indicating a lack of significant functional antagonism at these receptors.[1] Furthermore, in vitro binding assays reveal a significantly lower affinity of this compound for α1 and β-adrenergic receptors compared to its high affinity for the 5-HT2A receptor. This high degree of selectivity makes this compound a valuable tool for research focused on the 5-HT2A receptor system, minimizing the confounding effects of adrenergic receptor modulation.

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki or IC50 values) of this compound and a selection of reference compounds for the 5-HT2A receptor and various adrenergic receptor subtypes. This quantitative data highlights the selectivity profile of each compound.

Table 1: Binding Affinity of this compound at Serotonergic and Adrenergic Receptors

CompoundReceptorAffinity (nM)
This compound 5-HT2AKi: 1.6
α1-adrenergicIC50: 310
β-adrenergicIC50: >5000

Table 2: Comparative Binding Affinities of Reference Compounds

CompoundReceptor SubtypeAffinity (pKi / Ki)
Prazosin (α1 antagonist)α1ApKi: 9.7
α1BpKi: 10.1
α1DpKi: 9.8
Yohimbine (α2 antagonist)α2ApKi: 8.52[2]
α2BpKi: 8.00[2]
α2CpKi: 9.17[2]
Propranolol (β antagonist)β1log Kd: -8.16[3]
β2log Kd: -9.08[3]
β3log Kd: -6.93[3]
Ketanserin (5-HT2A antagonist)5-HT2A-
α1AHigh Affinity[4]
α1BHigh Affinity[4]
α1DHigh Affinity[4]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the specific human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).

  • Test compound: this compound.

  • Non-specific binding control (a high concentration of a non-radiolabeled antagonist for the specific receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Schild Analysis

Schild analysis is a pharmacological method used to determine the affinity and the nature of antagonism of a compound.

Objective: To determine the pA2 value of this compound at the 5-HT2A receptor, which provides a measure of its antagonist potency.

Materials:

  • Isolated tissue preparation expressing the 5-HT2A receptor (e.g., rat caudal artery).[1]

  • Agonist for the 5-HT2A receptor (e.g., Serotonin).

  • Antagonist: this compound.

  • Organ bath setup with physiological salt solution.

  • Data acquisition system to measure tissue contraction.

Procedure:

  • Control Curve: A cumulative concentration-response curve for the agonist (serotonin) is generated to determine the concentration that produces 50% of the maximal response (EC50).

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.

  • Agonist Curve in Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 2 and 3 are repeated with increasing concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of unity is indicative of competitive antagonism. For this compound at the 5-HT2A receptor, a pA2 value of 10.4 with a slope near unity (1.04) has been reported, indicating potent and competitive antagonism.[1]

Visualizing Pathways and Processes

Signaling Pathways

G Simplified Signaling Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_Alpha1 α1-Adrenergic Receptor Pathway R96544 This compound HT2A 5-HT2A Receptor R96544->HT2A Antagonizes Serotonin Serotonin Serotonin->HT2A Activates Gq11 Gq/11 HT2A->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Response1 Cellular Response (e.g., smooth muscle contraction) Ca_PKC->Response1 Phenylephrine Phenylephrine Alpha1 α1-Adrenergic Receptor Phenylephrine->Alpha1 Activates Gq11_2 Gq/11 Alpha1->Gq11_2 PLC_2 PLC Gq11_2->PLC_2 IP3_DAG_2 IP3 & DAG PLC_2->IP3_DAG_2 Ca_PKC_2 Ca²⁺ Release & PKC Activation IP3_DAG_2->Ca_PKC_2 Response2 Cellular Response (e.g., vasoconstriction) Ca_PKC_2->Response2

Caption: Simplified Gq-coupled signaling pathways for 5-HT2A and α1-adrenergic receptors.

Experimental Workflow: Radioligand Binding Assay

G Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis (IC50, Ki) E->F

Caption: A typical workflow for a radioligand binding assay to determine binding affinity.

Logic of Schild Plot Analysis

G Schild Plot Analysis Logic A Generate Agonist Dose-Response Curves (with & without Antagonist) B Calculate Dose Ratios A->B C Plot log(Dose Ratio - 1) vs. log[Antagonist] B->C D Perform Linear Regression C->D E Determine pA2 (x-intercept) & Slope D->E

References

A Comparative Guide to 5-HT2A Receptor Antagonists: Alternatives to R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of several alternative 5-HT2A receptor antagonists to R-96544, a potent and selective antagonist of this receptor. The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for a range of neuropsychiatric disorders. Understanding the pharmacological profiles of various antagonists is crucial for advancing research and drug discovery in this area. This document outlines the binding affinities and functional potencies of selected antagonists, details common experimental methodologies, and illustrates the primary signaling pathway of the 5-HT2A receptor.

Quantitative Comparison of 5-HT2A Antagonists

The following table summarizes the binding affinities (Ki, in nM) of this compound and several alternative antagonists for the human 5-HT2A receptor, as well as their affinities for other relevant receptors to indicate selectivity. Lower Ki values denote higher binding affinity.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)D2 Ki (nM)α1-adrenergic Ki (nM)H1 Ki (nM)
This compound 1.6[1][2]-2400[1][2]310[1][2]-
Pimavanserin 0.087[3][4][5]0.44[3][5]>300[3][5]>300[3][5]>300[3][5]
M100,907 (Volinanserin) 0.36[6][7]>100-fold selectivity>100-fold selectivity>100-fold selectivity>100-fold selectivity
Ketanserin ~1-2[8][9]Moderate affinity[9]-High affinity[9]High affinity[9]
Ritanserin 0.45[10]0.71[10]---

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to be familiar with the 5-HT2A receptor signaling pathway and the experimental workflows used to characterize these compounds.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein.[11][12][13] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Antagonist 5-HT2A Antagonist Antagonist->Receptor Blocks

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Workflow for Antagonist Characterization

The characterization of a novel 5-HT2A antagonist typically involves a series of in vitro experiments to determine its binding affinity, functional activity, and selectivity.

Experimental_Workflow cluster_workflow Antagonist Characterization Workflow Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50/pA2) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Binding to other receptors) Binding_Assay->Selectivity_Screen Data_Analysis Data Analysis and Pharmacological Profile Functional_Assay->Data_Analysis Selectivity_Screen->Data_Analysis Conclusion Lead Candidate Selection Data_Analysis->Conclusion

Caption: General experimental workflow for 5-HT2A antagonist characterization.

Experimental Protocols

Detailed below are generalized protocols for the key experiments used to characterize 5-HT2A antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).

  • Test compounds (unlabeled antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Competition: Initiate the binding reaction by adding the membrane preparation to each well.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]

  • Termination: Stop the reaction by rapid filtration through the filter plates, which separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of 5-HT2A receptor activation.

Objective: To determine the functional potency (IC50 or pA2) of the test compound as a 5-HT2A receptor antagonist.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).[16]

  • A 5-HT2A receptor agonist (e.g., serotonin or DOI).

  • Test compounds (antagonists).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye for a specific period (e.g., 60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a defined pre-incubation period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of the agonist (typically the EC80 concentration) to all wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the log concentration of the antagonist. The IC50, the concentration of the antagonist that inhibits 50% of the agonist's maximal response, is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[17]

References

R-96544: A Comparative Review of a Novel 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of R-96544, a potent and selective 5-HT2A receptor antagonist, for researchers, scientists, and professionals in drug development. The document synthesizes available preclinical data, focusing on its antiplatelet activity in comparison to other notable 5-HT2A antagonists.

Executive Summary

This compound is the active metabolite of the prodrug R-102444.[1] Preclinical studies have demonstrated its potent and competitive antagonism of the 5-HT2A receptor, a key player in serotonin-mediated platelet aggregation and vascular constriction.[1] Comparative data, primarily from in vitro and ex vivo studies, indicate that this compound exhibits a more potent antiplatelet effect than the established 5-HT2A receptor antagonist, sarpogrelate (B137540), and its active metabolite, M-1.[1]

Comparative Performance Data

A direct quantitative comparison of the in vitro antiplatelet efficacy of this compound, sarpogrelate, and its active metabolite (M-1) from a single head-to-head study with IC50 values is not publicly available in the reviewed literature. However, a key pharmacological study by Ogawa et al. (2002) qualitatively reports that the antiplatelet effects of this compound and its prodrug R-102444 were more potent than those of sarpogrelate and M-1.[1]

For the purpose of providing a quantitative perspective, the following table includes data on the antagonistic potency (pA2 value) of this compound from the aforementioned study, alongside pKi values for sarpogrelate from other sources. It is crucial to note that pA2 and pKi values, while both measures of antagonist affinity, are determined through different experimental assays (functional vs. binding) and thus should be compared with caution.

CompoundParameterValueSpecies/TissueAssayReference
This compound pA210.4Rat Caudal Artery5-HT-induced contraction[1]
Sarpogrelate pKi8.52Recombinant5-HT2A receptor binding

Note: A higher pA2 or pKi value indicates a higher antagonist potency. The data presented here are from different studies and experimental setups, which limits a direct and definitive comparison.

Mechanism of Action: 5-HT2A Receptor Antagonism in Platelets

This compound exerts its antiplatelet effect by selectively blocking the 5-HT2A receptor on the surface of platelets. Serotonin (B10506) (5-HT), released from dense granules of activated platelets, normally binds to these receptors, initiating a signaling cascade that amplifies the aggregation response.

The signaling pathway is initiated by the coupling of the 5-HT2A receptor to the Gq protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and activation of PKC contribute to platelet shape change, granule release, and ultimately, aggregation. By blocking the 5-HT2A receptor, this compound inhibits this entire downstream signaling cascade, thereby reducing serotonin-amplified platelet aggregation.

G cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling S Serotonin (5-HT) Receptor 5-HT2A Receptor S->Receptor Binds R96544 This compound R96544->Receptor Blocks Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation

Caption: 5-HT2A Receptor Signaling Pathway in Platelets and the Inhibitory Action of this compound.

Experimental Protocols

The following outlines a typical experimental workflow for assessing the in vitro antiplatelet activity of compounds like this compound, based on the methodologies described in the cited literature.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is drawn from healthy human volunteers or laboratory animals (e.g., rabbits, rats) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

  • The resulting PRP is carefully collected.

2. Platelet Aggregation Assay (Turbidimetric Method):

  • Platelet aggregation is measured using a light aggregometer.

  • Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.

  • The baseline light transmission is set using PRP (0% aggregation), and the maximum transmission is set using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a higher speed (100% aggregation).

  • The test compound (e.g., this compound, sarpogrelate) or vehicle is added to the PRP and incubated for a short period.

  • Platelet aggregation is then induced by adding an agonist, such as serotonin (5-HT) alone or in combination with a sub-threshold concentration of another agonist like ADP or epinephrine.

  • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control. IC50 values are then determined from the concentration-response curves.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate PRP at 37°C PRP->Incubate Add_Compound Add Test Compound (e.g., this compound) Incubate->Add_Compound Add_Agonist Add Agonist (e.g., 5-HT + ADP) Add_Compound->Add_Agonist Measure Measure Light Transmission (Aggregometer) Add_Agonist->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.

Conclusion

This compound is a potent and selective 5-HT2A receptor antagonist with demonstrated antiplatelet activity that appears to be superior to that of sarpogrelate. Its mechanism of action, through the competitive inhibition of the 5-HT2A receptor signaling pathway in platelets, is well-characterized. While a direct, side-by-side quantitative comparison of IC50 values from a single study is currently lacking in the public domain, the available evidence strongly suggests its potential as a powerful antiplatelet agent. Further comparative studies with standardized methodologies are warranted to definitively establish its clinical potential relative to other 5-HT2A antagonists.

References

Head-to-Head Comparison: R-96544 vs. M-1 for 5-HT2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent 5-HT2A receptor antagonists: R-96544 and M-1. Both compounds are potent inhibitors of the serotonin (B10506) 2A receptor, a key target in the development of therapies for a range of disorders, including thrombosis, cardiovascular diseases, and pancreatitis. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying signaling pathways.

Executive Summary

This compound, the active metabolite of R-102444, and M-1, the active metabolite of sarpogrelate, are both selective 5-HT2A receptor antagonists.[1][2][3][4][5] Experimental evidence suggests that this compound exhibits more potent antiplatelet effects than M-1.[2] This guide will delve into the quantitative data supporting this, the experimental contexts in which these findings were observed, and the molecular pathways through which these compounds exert their effects.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and M-1 from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute values should be made with caution, as the experimental conditions, tissues, and assay types may differ between studies.

Table 1: Receptor Binding Affinity and Antagonist Potency

CompoundParameterValueSpecies/TissueAssay Type
This compound pA210.4Rat Caudal ArteryFunctional Antagonism (Contraction)
M-1 Ki1.70 nMRat Brain Cortical MembranesRadioligand Binding Assay
M-1 pA29.04Rat Tail ArteryFunctional Antagonism (Contraction)

Table 2: Receptor Selectivity of this compound

ReceptorIC50 (nM)
5-HT2A 2.2
α1-adrenergic 310
D2 dopamine 2400
5-HT1 3700
5-HT3 > 5000
β-adrenergic > 5000

Mechanism of Action and Signaling Pathway

Both this compound and M-1 exert their primary effects by competitively blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/G11 protein.[6][7][8] Upon activation by serotonin (5-HT), the receptor initiates a cascade that leads to platelet aggregation and smooth muscle contraction. By antagonizing this receptor, this compound and M-1 inhibit these downstream effects.

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT Serotonin (5-HT) 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R Binds to Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Platelet Aggregation & Smooth Muscle Contraction Ca2->Response PKC->Response R96544_M1 This compound / M-1 R96544_M1->5HT2A_R Antagonizes

Caption: 5-HT2A Receptor Signaling Pathway and Point of Antagonism by this compound and M-1.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize and compare this compound and M-1.

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the antiplatelet efficacy of 5-HT2A antagonists.

Objective: To measure the ability of a compound to inhibit serotonin-induced platelet aggregation in vitro.

General Protocol:

  • Blood Collection and Preparation: Whole blood is drawn from human or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized by dilution with PPP.

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.

  • Compound Incubation: The test compound (this compound or M-1) or vehicle is added to the PRP and incubated for a specified period.

  • Induction of Aggregation: An aggregating agent, such as serotonin (5-HT) alone or in combination with other agonists like ADP or collagen, is added to the cuvette.

  • Data Recording: Platelet aggregation is monitored as an increase in light transmission over time. The maximum aggregation percentage is recorded.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. IC50 values (the concentration of the compound that inhibits 50% of the aggregation response) are determined from concentration-response curves.

Platelet_Aggregation_Workflow Start Start Blood_Collection 1. Blood Collection (Anticoagulant) Start->Blood_Collection PRP_Prep 2. Prepare Platelet-Rich Plasma (Low-Speed Centrifugation) Blood_Collection->PRP_Prep Adjust_Count 3. Adjust Platelet Count PRP_Prep->Adjust_Count Incubation 4. Incubate PRP with This compound / M-1 or Vehicle Adjust_Count->Incubation Aggregation 5. Induce Aggregation (e.g., with Serotonin + ADP) Incubation->Aggregation Measurement 6. Measure Aggregation (Light Transmittance) Aggregation->Measurement Analysis 7. Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

Caption: General workflow for an in vitro platelet aggregation assay.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound and M-1 to the 5-HT2A receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the 5-HT2A receptor (e.g., rat brain cortex, CHO cells transfected with the human 5-HT2A receptor) are homogenized and centrifuged to isolate the cell membranes containing the receptor.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]ketanserin).

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound or M-1) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a filter mat, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

Concluding Remarks

The available data strongly indicate that both this compound and M-1 are potent and selective 5-HT2A receptor antagonists. A key study suggests that this compound possesses a more potent antiplatelet effect than M-1.[2] This is further supported by a higher pA2 value for this compound in a functional assay, although direct comparison is limited by differing experimental designs. The high selectivity of this compound over other serotonin and adrenergic receptors suggests a favorable side-effect profile. Further head-to-head studies employing identical assays and conditions are warranted to definitively quantify the performance differences between these two compounds. The information presented in this guide should serve as a valuable resource for researchers in the fields of pharmacology and drug development.

References

Evaluating R-96544 Efficacy Against Novel Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-HT2A receptor antagonist R-96544 with other novel and established antagonists. The following sections present supporting experimental data in clearly structured tables, detail the methodologies for key experiments, and visualize signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and comparator 5-HT2A receptor antagonists, focusing on receptor binding affinity and inhibition of platelet aggregation.

Table 1: 5-HT2A Receptor Binding Affinity of this compound and Comparator Antagonists

CompoundKi (nM)Organism/Tissue SourceRadioligandReference
This compound 1.6 Not SpecifiedNot Specified[1]
Sarpogrelate (B137540)8.39Rat brain cortical membranesNot Specified[2]
M-1 (Sarpogrelate metabolite)1.70Rat brain cortical membranesNot Specified[2]
AR2466860.2 (human), 0.4 (rat)HEK cells expressing recombinant 5-HT2A receptorsNot Specified[3]

Table 2: In Vitro Inhibition of Platelet Aggregation by this compound and Comparator Antagonists

CompoundIC50 (nM)AgonistPlatelet SourceReference
This compound Potent inhibition (specific IC50 not provided) 5-HT alone or with ADPHuman, monkey, cat, rabbit, rat, mouse[4]
SarpogrelateMore potent than sarpogrelate (specific IC50 not provided)5-HT with epinephrineRabbit[4]
M-1 (Sarpogrelate metabolite)More potent than M-1 (specific IC50 not provided)5-HT with epinephrineRabbit[4]
AR246686215-HT amplified ADP-stimulatedHuman[3]

Table 3: Functional Antagonism in Vascular Tissue

CompoundpA2 ValueAssayTissue SourceReference
This compound 10.4 Rat Caudal Artery ContractionRat[4]
Sarpogrelate8.53Rat Tail Artery ContractionRat
M-1 (Sarpogrelate metabolite)9.04Rat Tail Artery ContractionRat

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of antagonist compounds to the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT2A receptor (e.g., rat brain cortical membranes, HEK cells).[2][5]

  • Radioligand Binding: A specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparations.

  • Competitive Binding: The assay is performed in the presence of various concentrations of the unlabeled antagonist compound (e.g., this compound, sarpogrelate). The antagonist competes with the radioligand for binding to the receptor.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of antagonist compounds on serotonin-induced platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human volunteers or various animal species into an anticoagulant. Platelet-rich plasma is then obtained by centrifugation.[4]

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP as platelets aggregate.

  • Induction of Aggregation: A platelet agonist, such as serotonin (B10506) (5-HT) alone or in combination with other agonists like ADP or epinephrine, is added to the PRP to induce aggregation.[4]

  • Inhibition Assessment: The assay is performed in the presence of various concentrations of the antagonist compound. The ability of the antagonist to inhibit agonist-induced platelet aggregation is measured.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal aggregation (IC50) is determined from the concentration-response curve.

Rat Caudal Artery Contraction Assay

Objective: To evaluate the functional antagonist activity of compounds on 5-HT2A receptor-mediated vascular smooth muscle contraction.

Methodology:

  • Tissue Preparation: The caudal artery is isolated from a rat and cut into rings. These rings are then mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.

  • Contraction Measurement: The arterial rings are connected to an isometric force transducer to record changes in tension (contraction).

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of serotonin (5-HT), which induces contraction of the artery via 5-HT2A receptors.

  • Antagonist Incubation: The experiment is repeated in the presence of a fixed concentration of the antagonist compound (e.g., this compound), which is allowed to incubate with the tissue before the addition of 5-HT.

  • Data Analysis: The antagonist will cause a parallel rightward shift of the 5-HT concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.[4] A higher pA2 value indicates a more potent antagonist.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 5-HT2A Receptor Signaling in Platelets Serotonin (5-HT) Serotonin (5-HT) 5-HT2A Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A Receptor Gq Gq 5-HT2A Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Platelet Aggregation Platelet Aggregation DAG->Platelet Aggregation Ca2+ Release->Platelet Aggregation This compound This compound This compound->5-HT2A Receptor

Caption: 5-HT2A Receptor Signaling Pathway in Platelet Aggregation.

G cluster_1 Experimental Workflow: In Vitro Platelet Aggregation Assay Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Incubation with Antagonist Incubation with Antagonist PRP Preparation->Incubation with Antagonist Addition of Agonist Addition of Agonist Incubation with Antagonist->Addition of Agonist Measurement of Aggregation Measurement of Aggregation Addition of Agonist->Measurement of Aggregation Data Analysis (IC50) Data Analysis (IC50) Measurement of Aggregation->Data Analysis (IC50)

Caption: Workflow for In Vitro Platelet Aggregation Assay.

G cluster_2 Logical Relationship: Evaluation of 5-HT2A Antagonists Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Binding Affinity (Ki) Binding Affinity (Ki) In Vitro Assays->Binding Affinity (Ki) Functional Antagonism (IC50, pA2) Functional Antagonism (IC50, pA2) In Vitro Assays->Functional Antagonism (IC50, pA2) In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Lead Optimization Lead Optimization Binding Affinity (Ki)->Lead Optimization Functional Antagonism (IC50, pA2)->Lead Optimization Efficacy (e.g., Thrombosis) Efficacy (e.g., Thrombosis) In Vivo Models->Efficacy (e.g., Thrombosis) Safety (e.g., Bleeding Time) Safety (e.g., Bleeding Time) In Vivo Models->Safety (e.g., Bleeding Time) In Vivo Models->Lead Optimization

Caption: Logical Flow for the Evaluation of 5-HT2A Antagonists.

References

Benchmarking R-96544: A Comparative Performance Analysis in Established 5-HT2A Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of R-96544, a potent and selective 5-HT2A receptor antagonist, against the established alternative, sarpogrelate (B137540). The data presented is derived from preclinical studies and is intended to provide a clear benchmark of this compound's pharmacological activity in key in vitro and ex vivo assays.

Executive Summary

This compound, the active metabolite of R-102444, demonstrates superior potency as a 5-HT2A receptor antagonist when compared to sarpogrelate. This heightened potency is observed in its ability to inhibit serotonin (B10506) (5-HT)-induced platelet aggregation and antagonize 5-HT2A receptor-mediated vascular contraction. This guide summarizes the key performance data, provides detailed experimental methodologies for the assays cited, and visualizes the underlying signaling pathway and experimental workflows.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the performance of this compound and sarpogrelate in established assays.

Table 1: Antagonism of 5-HT2A Receptor-Mediated Vascular Contraction

CompoundAssayParameterValueSource
This compound Rat Caudal Artery ContractionpA210.4[1]Ogawa et al., 2002
SarpogrelateRat Caudal Artery ContractionpA2Not explicitly found in the same study for direct comparison.-

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Table 2: Inhibition of 5-HT-Induced Platelet Aggregation

CompoundAssayResultSource
This compound In vitro platelet aggregation (human, monkey, cat, rabbit, rat, and mouse)Concentration-dependent inhibition. Qualitatively more potent than sarpogrelate and its active metabolite (M-1).[1]Ogawa et al., 2002
SarpogrelateIn vitro platelet aggregationInhibits 5-HT-induced platelet aggregation.General knowledge
R-102444 (prodrug of this compound) Ex vivo platelet aggregation (rat)Marked inhibition at 1 mg/kg, p.o. Significantly more potent than sarpogrelate.[2]Sugidachi et al., 2004
SarpogrelateEx vivo platelet aggregation (rat)Moderate antiplatelet effect at 100 mg/kg, p.o.[2]Sugidachi et al., 2004

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Antagonist Binding Sarpogrelate Sarpogrelate Sarpogrelate->Receptor Antagonist Binding Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Vascular Contraction) Ca->Response PKC->Response Serotonin Serotonin (5-HT) Serotonin->Receptor Agonist Binding

Caption: 5-HT2A Receptor Signaling Pathway and Antagonism by this compound.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) via Centrifugation Blood->PRP Adjust Adjust Platelet Count PRP->Adjust Incubate Pre-incubate PRP with This compound or Sarpogrelate Adjust->Incubate Transfer to Cuvettes Induce Induce Aggregation with Serotonin (5-HT) Incubate->Induce Measure Measure Light Transmittance over time in Aggregometer Induce->Measure Plot Plot Aggregation Curves Measure->Plot Raw Data Calculate Calculate % Inhibition and IC50 values Plot->Calculate

References

Safety Operating Guide

Proper Disposal and Handling of R-96544: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing R-96544, a potent and selective 5-HT2A receptor antagonist, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe management of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in safe handling. This data is crucial for assessing potential hazards and determining appropriate disposal methods.

PropertyValue
Chemical Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Molecular Formula C22H29NO3・HCl
Molecular Weight 391.94 g/mol
CAS Number 167144-80-1
Appearance Solid
Purity ≥98%
Solubility Soluble to 100 mM in water and DMSO
Storage Store at room temperature

Health and Safety Information

According to the Safety Data Sheet (SDS) from Tocris Bioscience, this compound hydrochloride does not meet the classification criteria for a hazardous substance under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] However, as a matter of good laboratory practice, all chemicals should be handled with care.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and launder it before reuse. Seek medical attention.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Proper Disposal Procedures

While this compound is not classified as hazardous, it is crucial to dispose of it as chemical waste to prevent environmental contamination. Do not discharge into drains or the environment.

Disposal Workflow:

The following diagram outlines the recommended step-by-step procedure for the disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Unused or Waste this compound collect Collect waste in a designated, labeled, and sealed container. start->collect store Store the container in a designated chemical waste storage area. collect->store contact Contact your institution's Environmental Health and Safety (EHS) department for waste pickup. store->contact documentation Complete all necessary waste disposal forms provided by EHS. contact->documentation pickup EHS collects the waste for proper disposal according to institutional and regulatory guidelines. documentation->pickup end End: Proper Disposal pickup->end

Disposal Workflow for this compound

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response Logic:

The following diagram illustrates the logical steps to take when responding to a spill of this compound.

cluster_1 Spill Response Logic for this compound spill Spill Occurs assess Assess the spill. Is it large or small? spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large ppe Wear appropriate Personal Protective Equipment (PPE). small_spill->ppe evacuate Evacuate the area. large_spill->evacuate contain Contain the spill with absorbent material. ppe->contain collect_spill Carefully collect the absorbed material and place it in a sealed container for disposal. contain->collect_spill clean Clean the spill area with soap and water. collect_spill->clean end_spill End: Spill Managed clean->end_spill notify Notify your supervisor and EHS immediately. evacuate->notify notify->end_spill

Spill Response Logic for this compound

By adhering to these guidelines, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and the complete Safety Data Sheet for the most comprehensive information.

References

Navigating the Safe Handling of R-96544: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling of potent compounds is paramount in a laboratory setting to ensure the safety of researchers and prevent environmental contamination. This guide provides essential, immediate safety and logistical information for handling R-96544, a compound requiring stringent safety protocols. Adherence to these procedural steps is critical for all personnel involved in the research and development process.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous materials like this compound. The level of PPE required is dictated by the specific handling procedures and the associated risk of exposure. All personnel must be trained in the proper use, removal, and disposal of PPE.[1][2][3]

Recommended PPE for Laboratory Activities

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityPrimary Engineering ControlGlovesEye ProtectionRespiratory ProtectionGown/Lab Coat
Receiving & Unpacking Ventilated AreaDouble NitrileSafety GlassesN95 or higherDisposable Gown
Weighing & Compounding Chemical Fume Hood or Glove BoxDouble Nitrile, Powder-FreeChemical Splash GogglesN95 or higherDisposable, fluid-resistant Gown
In Vitro/In Vivo Dosing Biological Safety Cabinet or Ventilated EnclosureDouble Nitrile, Powder-FreeChemical Splash GogglesN95 or higherDisposable, fluid-resistant Gown
Waste Disposal Ventilated Accumulation AreaDouble NitrileSafety GlassesN95 or higherDisposable Gown
PPE Specifications

To ensure maximum protection, all PPE must meet specific standards.

PPE ComponentSpecification
Gloves ASTM D6978-05 tested for use with chemotherapy drugs or similar potent compounds. Powder-free nitrile.
Goggles ANSI Z87.1 certified, providing protection against chemical splashes.
Respirator NIOSH-approved N95 or higher particulate respirator. For higher risk activities, a Powered Air-Purifying Respirator (PAPR) may be required.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be elastic.

Operational Plan for Handling this compound

A clear and concise operational plan is crucial for minimizing the risk of exposure and ensuring consistent, safe handling practices.

Receiving and Storage
  • Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated, well-ventilated area.

  • Verification: Confirm the contents match the shipping manifest.

  • Storage: Store this compound in a clearly labeled, sealed, and secure container in a designated and restricted-access area. The storage location should be well-ventilated.

Handling and Experimental Procedures
  • Preparation: Before handling this compound, ensure all necessary PPE is available and has been inspected for integrity.

  • Engineering Controls: All manipulations of this compound that could generate aerosols or dusts must be performed within a certified chemical fume hood, biological safety cabinet, or glove box.

  • Spill Management: A spill kit specifically for potent compounds must be readily available. All personnel must be trained on its use. In case of a spill, the area should be immediately evacuated and secured.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be segregated as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.

  • Disposal Route: Hazardous waste must be disposed of through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations. Under no circumstances should this compound waste be disposed of in general laboratory trash or down the drain.

Visual Guide to Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to waste disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Engineering Control) cluster_cleanup Post-Handling & Disposal Prep Review Protocol & Assemble Materials DonPPE Don Personal Protective Equipment Prep->DonPPE Proceed Handle Weighing, Compounding, or Dosing of this compound DonPPE->Handle Enter Controlled Area Decontaminate Decontaminate Work Surface Handle->Decontaminate Complete Task DoffPPE Doff Personal Protective Equipment Decontaminate->DoffPPE Proceed DisposeWaste Dispose of Hazardous Waste DoffPPE->DisposeWaste Final Step

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety measures, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-96544
Reactant of Route 2
Reactant of Route 2
R-96544

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.